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MOUSE IL-4

Cat. No.: B1166242
CAS No.: 102619-80-7
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Description

Historical Perspective on the Discovery and Initial Characterization of MOUSE IL-4

This compound was co-discovered in the early 1980s. wikipedia.orgresearchgate.net Initially characterized for its effects on B lymphocytes, it was known by several names, including B cell stimulatory factor-1 (BSF-1), B cell growth factor 1 (BCGF-1), and B cell IgG differentiation factor. wikipedia.orguniprot.orgbdbiosciences.com Early research demonstrated its ability to stimulate activated B cell and T cell proliferation and induce the differentiation of B cells into plasma cells. wikipedia.org The nucleotide sequence for human IL-4 was later isolated, confirming its similarity to the murine protein. wikipedia.org The discovery of IL-4 was a key step in understanding the distinct roles of different helper T cell subsets, particularly the differentiation of naive CD4+ T cells into Th2 cells. nih.govnih.gov

Pleiotropic Actions and Central Role of this compound in Murine Immune Regulation

This compound is recognized for its broad and diverse (pleiotropic) actions on multiple cell lineages within the immune system. genscript.comresearchgate.netnih.gov It is a key regulator in humoral and adaptive immunity. wikipedia.orggenscript.com Primary producers of this compound include activated CD4+ T cells (especially Th2 cells), mast cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). wikipedia.orgresearchgate.netuniprot.orgnih.govgenscript.comnih.govbiolegend.com

IL-4's central role in murine immune regulation is highlighted by its influence on:

B Cell Activation and Differentiation: IL-4 stimulates B cell proliferation, differentiation into plasma cells, and is indispensable for immunoglobulin class switching to IgG1 and IgE isotypes in mice. wikipedia.orgnih.govgenscript.comaai.org It also up-regulates the expression of MHC class II molecules and CD23 (the low-affinity IgE receptor) on B cells. wikipedia.orgnih.govnih.gov

T Cell Differentiation: A critical function of IL-4 is inducing the differentiation of naive helper T cells (Th0 cells) into Th2 cells. wikipedia.orgnih.govgenscript.com This process is reinforced by a positive feedback loop where activated Th2 cells produce additional IL-4. wikipedia.org IL-4 also acts as a T-cell growth factor. nih.gov

Macrophage Polarization: IL-4 promotes the alternative activation of macrophages into M2 cells, which are involved in wound repair and resolving inflammation, while inhibiting classical M1 macrophage activation. wikipedia.orggenscript.comnih.govhaematologica.org

Regulation of Inflammation: While often associated with pro-allergic responses, IL-4 can also have regulatory roles, such as suppressing excessive neutrophil recruitment and pro-inflammatory cytokine production in certain contexts. nih.gov It can also attenuate Th1-associated chemokine expression, limiting Th1 cell recruitment to inflamed tissues. plos.org

The diverse effects of this compound are mediated through its interaction with the IL-4 receptor (IL-4R), which exists as type I and type II receptor complexes on different cell types. wikipedia.orgresearchgate.netbiolegend.comcytekbio.comrndsystems.com Signaling through these receptors primarily involves the JAK-STAT pathway, particularly the activation of STAT6. wikipedia.orguniprot.orgthermofisher.comuniprot.org

Overview of Key Research Domains Investigating this compound Biology in Experimental Systems

Research into this compound biology spans numerous domains, leveraging experimental systems to understand its multifaceted roles. Key areas of investigation include:

Allergic Inflammation and Asthma: Mouse models are extensively used to study the dominant role of IL-4 in the development of allergic inflammation and asthma, including its influence on airway inflammation and IgE production. wikipedia.orgrndsystems.comnih.gov

Immunity to Parasites: IL-4 plays a critical role in type 2 immune responses necessary for resistance to helminth parasites. researchgate.netnih.govplos.org Studies in IL-4 deficient mice have shown marked delays in the clearance of helminth infections. aai.orgplos.org

Autoimmunity: The role of IL-4 in preventing autoimmunity through the down-regulation of Th1 cells is an area of ongoing research. nih.gov

Cancer Immunotherapy: Investigations explore how IL-4 influences the tumor microenvironment and the activity of immune cells, such as macrophages, in the context of leukemia and other cancers. haematologica.org

Neuroinflammation and Brain Function: Recent research indicates a role for IL-4 in the brain, including effects on memory, learning, and microglia activation. uniprot.orgnih.gov

Wound Repair and Fibrosis: IL-4's role in activating M2 macrophages contributes to its involvement in tissue repair and fibrosis. wikipedia.orggenscript.complos.org

Developmental Biology: Studies investigate the influence of IL-4 on processes like mammary gland development and cerebellar pruning. nih.gov

These research domains utilize various experimental approaches, including genetic knockout models (e.g., IL-4-deficient mice), adoptive transfer studies, and in vitro cell culture systems, often employing recombinant this compound to investigate its biological activities. bdbiosciences.comgenscript.combiolegend.complos.orgthermofisher.comrndsystems.comthermofisher.commiltenyibiotec.combdbiosciences.com

Here is a table summarizing some key research findings related to this compound:

Research AreaKey Finding Related to this compoundSource
B Cell DifferentiationInduces class switching to IgG1 and IgE. wikipedia.orgnih.govgenscript.comaai.org Promotes proliferation and differentiation. wikipedia.orggenscript.com Upregulates MHC II and CD23. wikipedia.orgnih.govnih.gov wikipedia.orgnih.govgenscript.comnih.govaai.orgnih.gov
T Cell DifferentiationInduces differentiation of naive CD4+ T cells to Th2 cells. wikipedia.orgnih.govgenscript.com Acts as a T-cell growth factor. nih.gov wikipedia.orgnih.govgenscript.comnih.gov
Macrophage PolarizationPromotes alternative activation to M2 macrophages. wikipedia.orggenscript.comnih.govhaematologica.org Inhibits classical M1 activation. wikipedia.org wikipedia.orggenscript.comnih.govhaematologica.org
Allergic InflammationDominant role in the development of allergic inflammation and asthma. wikipedia.orgrndsystems.comnih.gov wikipedia.orgrndsystems.comnih.gov
Parasitic ImmunityCritical for type 2 immune responses against helminths. researchgate.netnih.govplos.org IL-4 deficiency delays helminth clearance. aai.orgplos.org researchgate.netaai.orgnih.govplos.org
CancerAntileukemic effects mediated by alternatively activated macrophages in murine models. haematologica.org haematologica.org
NeurobiologyRole in memory, learning, and microglia activation. uniprot.orgnih.gov uniprot.orgnih.gov
Wound Repair and FibrosisContributes via M2 macrophage activation. wikipedia.orggenscript.complos.org wikipedia.orggenscript.complos.org
Regulation of Th1 ResponsesCan attenuate Th1-associated chemokine expression and limit Th1 cell recruitment. plos.org plos.org

Properties

CAS No.

102619-80-7

Molecular Formula

C11H17N5O4

Origin of Product

United States

Molecular Genetics and Transcriptional Control of Murine Il4 Expression

Genomic Organization and Locus of the Murine Il4 Gene

The murine Il4 gene is located within a cytokine gene cluster on chromosome 5q thermofisher.com. This cluster also includes the genes for IL-3, IL-5, IL-13, and CSF2 thermofisher.com. The Il4 gene is situated in close proximity to Il13 on the chromosome thermofisher.com. The expression of the Il4, Il13, and Il5 genes is coordinated by several long-range regulatory elements spanning approximately 120 kilobases on the chromosome thermofisher.com. Studies have indicated mutually exclusive remodeling of the Il4/Il5/Il13 locus and the Ifng locus during the differentiation of Th2 and Th1 cells, respectively inca.gov.br.

Transcriptional Regulation of Murine Il4 Gene Expression

The transcriptional regulation of the murine Il4 gene is a complex process involving the interplay of various cis-acting DNA elements and trans-acting transcription factors. Induction of Il4 transcription in helper T (Th) cells typically occurs following engagement of the T cell receptor by antigenic peptides presented by antigen-presenting cells in association with MHC class II molecules atsjournals.orgatsjournals.org. This triggers intracellular signaling pathways critical for Il4 expression atsjournals.orgatsjournals.org.

Proximal Promoter and Enhancer Elements of the Murine Il4 Locus

The proximal promoter region of the murine Il4 gene contains several cis-acting elements crucial for its inducible expression nih.gov. Both the mouse and human Il4 promoters feature five binding elements, designated P0 to P4, for the NFAT family of transcription factors within the proximal 250 base pairs (bp) of the promoter region atsjournals.orgatsjournals.org. These elements show minimal interspecies variation in sequence, orientation, and location atsjournals.orgatsjournals.org. The P0 element is located just upstream of the transcription start site, while P4 is situated at approximately -250 bp in the 5′-flanking region atsjournals.orgatsjournals.org. While all P elements contribute to Il4 gene control to some extent, P1 and P4 appear to be the major positive regulatory elements atsjournals.orgatsjournals.org. P1 and P4, as well as P2 and P3, are immediately flanked by sequences that bind AP-1 family proteins, facilitating cooperative binding with NFAT proteins atsjournals.orgatsjournals.org. The importance of collaborative NFAT/AP-1 binding at these composite elements is highlighted by the significant reduction in Il4 promoter activity observed after mutation of either the P1-NFAT or the adjacent AP-1-binding motif atsjournals.orgatsjournals.org.

The proximal part of the Il4 promoter, including the transcription start site and the P0 and P1 elements, can function as a minimal promoter in reporter gene assays, conferring inducible expression and some degree of Th2-specific regulation atsjournals.orgatsjournals.org. An element homologous to the Y box found in MHC class II gene promoters has also been identified in the Il4 promoter at -114 to -107 bp, and mutations in this element significantly reduce promoter activity nih.gov. Additionally, two sites resembling the OAP region of the ARRE-1 site in the Il2 promoter are located adjacent to the P1 and P4 NFAT binding sites and bind a distinct nuclear factor nih.gov.

Beyond the proximal promoter, a transcriptional regulatory element in the second intron of the murine Il4 gene also contributes to cell type-specific expression patterns, particularly in mast cells aai.org. This intronic element is characterized by a DNase I hypersensitive site observed in mast cell lines but not in EL-4 T cells aai.org. It exhibits mast cell-specific activity in enhancer-reporter assays and binds factors selectively expressed in mast cells, such as PU.1 and GATA-1/2 aai.org.

Key Transcription Factors Governing Il4 Expression

The expression of the murine Il4 gene is governed by the coordinated action of several key transcription factors, including members of the NFAT and AP-1 families, and GATA Binding Protein 3 (GATA3).

The NFAT family of transcription factors plays a major role in the immune response and is critical for inducible Il4 gene expression inca.gov.brnih.govrupress.org. The murine Il4 gene promoter contains multiple NFAT binding sites that control its induction in T cells nih.govresearchgate.net. Among the NFAT family members, NFATc1 and NFATc2 are the predominant proteins expressed in T cells researchgate.net. NFAT proteins are known to interact cooperatively with AP-1 transcription factors at composite AP-1/NFAT sites within the Il4 promoter rupress.org. This cooperative DNA binding has an auxiliary function for the binding of other transcription factors involved in tissue-specific Il4 expression atsjournals.orgatsjournals.org.

Studies involving genetic ablation of individual NFAT proteins have revealed complex phenotypes. While NFATc1-deficient mice show decreased levels of IL-4, mice lacking NFATc2 exhibit increased IL-4 production rupress.orgnih.gov. However, studies using constitutively active NFAT proteins suggest that both NFAT1 and NFAT2 are intrinsically positive regulators of Il4 gene transcription, and the disparate phenotypes of knockout mice may arise from differential regulation or indirect effects nih.gov. NFATc2 is particularly critical for the assembly of a transcription factor complex at the Il4 promoter in restimulated Th2 cells, and its nuclear translocation, which occurs in an all-or-none fashion dependent on calcineurin dephosphorylation, controls the frequency of cells re-expressing Il4 nih.gov. This suggests that NFATc2 translates analog differences in TCR stimulation into a digital decision for Il4 re-expression nih.gov.

NFATc2 also functionally synergizes with the Th2-restricted transcription factor c-Maf to enhance Il4 transcriptional activity rupress.org. The NFAT-interacting protein 45 (NIP45) physically associates with NFATc2 and enhances NFAT-driven Il4 promoter activity rupress.org.

The Activator Protein 1 (AP-1) family of transcription factors is also essential for optimal Il4 production researchgate.net. AP-1 proteins are synthesized via a protein kinase C (PKC)-dependent pathway activated by TCR engagement atsjournals.orgatsjournals.org. The murine Il4 gene promoter contains AP-1 sites, notably in the P1 and P4 regions, which are adjacent to NFAT binding sites, allowing for cooperative binding atsjournals.orgatsjournals.org. The strong reduction in Il4 promoter activity upon mutation of the AP-1 binding motif adjacent to the P1-NFAT site underscores the importance of collaborative NFAT/AP-1 binding atsjournals.orgatsjournals.org.

AP-1 family members can also contribute to Th2 specificity at the P4 region atsjournals.org. JunB, a member of the AP-1 family, is selectively induced in Th2 cells during differentiation and not in Th1 cells nih.gov. JunB binds directly to the P1 site and synergizes with c-Maf to activate an Il4 luciferase reporter gene nih.gov. The synergy between c-Maf and JunB is attributed to cooperative DNA binding facilitated by JunB phosphorylation nih.gov. Elevated JunB levels in transgenic mice lead to increased expression of several Th2 cytokines, suggesting that the early increase in JunB protein in Th2 cells provides specificity for c-Maf in Il4 expression and directs Th2 differentiation nih.gov.

While AP-1 is crucial for Il4 expression in T cells, its role can differ in other cell types. In mast cells, AP-1 does not appear to act at the P1 site in the same manner as in T cells aai.org.

GATA Binding Protein 3 (GATA3) is a T cell-specific transcription factor that plays a critical role in Th2 cell differentiation and Il4 gene expression inca.gov.bratsjournals.orgnih.govfrontiersin.org. GATA3 is expressed in naive T cells, and its expression increases during Th2 development while being suppressed in Th1 cells inca.gov.bratsjournals.org. GATA3 is considered a master regulator of Th2 differentiation nih.gov.

Inhibition of GATA3 activity has been shown to prevent Il4 expression, whereas transgenic expression of GATA3 can induce Il4 expression in developing Th1 cells inca.gov.bratsjournals.org. This led to the postulation that GATA3 is necessary and sufficient for Il4 gene expression in Th cells, at least in the mouse inca.gov.bratsjournals.org. However, the precise mechanisms by which GATA3 influences Il4 gene transcription are not fully clear atsjournals.org. While the Il4 gene promoter contains putative GATA3 binding sites, it is uncertain if GATA3 directly regulates Il4 expression through these sites inca.gov.bratsjournals.org. Some evidence suggests that GATA3's effect might be more pronounced early in Th cell commitment and may be lost upon full polarization atsjournals.org.

GATA3 induces Th2 cytokine expression, including Il4 and Il5, through direct binding to the Il4/Il13 gene locus at several sites, including HSII, HSVa, CGRE, RHS5, and RHS6 in the LCR nih.gov. GATA3 can remodel the chromatin structure of this locus, such as inducing H3K4 methylation nih.gov. GATA3 expression is upregulated by IL-4 and maintained during Th2 cell development atsjournals.org. IL-4-induced GATA3 expression appears to act as a time-restricted switch for Th2 differentiation, being critical at the early stage of TCR-mediated T cell activation for lineage commitment and chromatin structural changes oup.com.

GATA3 not only promotes Th2 differentiation but also inhibits Th1 differentiation, for instance, by suppressing the expression of IL-12Rβ2 and STAT4 nih.gov. While GATA3 is highly expressed in Th2 cells, it is present at lower levels in Th1 cells, and its co-expression with T-bet in human Th1 cells suggests potential opposing actions at shared target genes, including Il4 pnas.org.

Data Tables

Based on the search results, here is a summary of some key regulatory elements and transcription factors involved in murine Il4 gene expression.

Regulatory ElementLocation (relative to transcription start site)Key Binding FactorsFunctionSource
P0Just upstreamNFAT familyContributes to IL-4 gene control atsjournals.orgatsjournals.org
P1Proximal promoterNFAT family, AP-1 familyMajor positive regulatory element, cooperative binding with AP-1 atsjournals.orgatsjournals.org
P2Proximal promoterNFAT family, AP-1 familyContributes to IL-4 gene control atsjournals.orgatsjournals.org
P3Proximal promoterNFAT family, AP-1 familyContributes to IL-4 gene control atsjournals.orgatsjournals.org
P4~-250 bp in 5'-flanking regionNFAT family, AP-1 familyMajor positive regulatory element, cooperative binding with AP-1 atsjournals.orgatsjournals.org
Y box homologue-114 to -107 bpNF-YEnhances overall promoter activity nih.gov
Intronic EnhancerSecond intronPU.1, GATA-1/2 (in mast cells)Cell type-specific regulation (mast cells), chromatin accessibility aai.org
Transcription Factor Family/ProteinRole in Murine Il4 ExpressionKey Interactions/NotesSource
NFAT FamilyCritical for inducible expression, binds to P0-P4 sitesCooperates with AP-1, regulated by calcineurin, NFATc1 and NFATc2 are predominant in T cells inca.gov.bratsjournals.orgatsjournals.orgnih.govrupress.org
NFATc2Critical for transcription complex assembly, controls digital expressionSynergizes with c-Maf, interacts with NIP45 rupress.orgnih.gov
AP-1 FamilyEssential for optimal production, binds sites adjacent to NFAT sitesCooperates with NFAT, synthesized via PKC pathway atsjournals.orgatsjournals.orgresearchgate.net
JunBSelectively induced in Th2 cells, synergizes with c-MafBinds to P1 site, synergy involves cooperative DNA binding facilitated by phosphorylation nih.gov
GATA3Critical for Th2 differentiation and Il4 expressionBinds to sites in Il4/Il13 locus, remodels chromatin, upregulated by IL-4, inhibits Th1 differentiation inca.gov.bratsjournals.orgnih.govfrontiersin.orgnih.govoup.com

These tables summarize key findings regarding the regulatory elements and transcription factors discussed in the article. Please note that these are presented as static tables based on the available data.

v-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog (c-Maf)

The proto-oncogene product c-Maf, a member of the basic leucine (B10760876) zipper (bZIP) transcription factor family, is recognized as a key regulator of murine Il4 expression, particularly in Th2 cells. c-Maf is specifically expressed in mouse Th2 clones but not in Th1 clones atsjournals.orgatsjournals.org. Its expression is inducible during Th2 development from naive T cells atsjournals.orgpnas.org. c-Maf binds to a half consensus MARE (Maf recognition element) site located within the Il4 promoter atsjournals.orgpnas.org. This binding contributes to the transactivation of the Il4 promoter atsjournals.orgpnas.org. Studies have shown that ectopic expression of c-Maf can trans-activate Il4 expression in various cell types, including Th1 clone cells, B cells, and nonlymphoid cells atsjournals.org. c-Maf can synergize with other transcription factors, such as NFAT and IRF4, to augment Il4 promoter activity and endogenous IL-4 production nih.govfrontiersin.orgrupress.org. While c-Maf promotes Th2 differentiation largely through an IL-4-dependent mechanism, it also has IL-4-independent functions, such as being essential for the normal induction of CD25 in developing Th2 cells pnas.org. c-Maf-deficient Th cells exhibit severely impaired IL-4 production pnas.org.

Interferon Regulatory Factor 4 (IRF4)

Interferon Regulatory Factor 4 (IRF4) is an immune system-restricted transcription factor that plays a significant role in regulating murine Il4 gene expression. IRF4 is rapidly induced in Th cells after activation rupress.org. It has been shown to potently synergize with NFATc2 to enhance NFATc2-driven transcriptional activation of the Il4 promoter rupress.org. This synergy is dependent on the physical interaction between IRF4 and NFATc2 rupress.org. Furthermore, IRF4 synergizes with both NFATc2 and c-Maf to augment Il4 promoter activity and elicit significant levels of endogenous IL-4 production rupress.org. Naive T helper cells from mice lacking IRF4 are severely compromised in their production of IL-4 and other Th2 cytokines rupress.org. However, studies also suggest differential roles for IRF4 based on T cell differentiation status; IRF4 may inhibit IL-4 production in naive CD4+ T cells while promoting it in effector/memory CD4+ T cells . IRF4 interacts with various proteins, including NFATc2, the BATF-JUNB heterodimer, and NLRP3, which enhances its ability to bind to the Il4 promoter and is required for optimal IRF4-dependent Il4 transcription .

Transcription Factor EC (Tfec) in Macrophages

Transcription Factor EC (Tfec) is a macrophage-restricted member of the microphthalmia-TFE subfamily of basic helix-loop-helix leucine zipper transcription factors . While mice lacking Tfec develop normally, suggesting a redundant role in myeloid cell development, Tfec is specifically induced in mouse bone marrow-derived macrophages upon stimulation with Th2 cytokines, such as IL-4 and IL-13 . This induction of Tfec mRNA and protein by IL-4 is rapid, long-lasting, and dependent on STAT6 signaling . The Tfec promoter contains two functional STAT6-binding sites crucial for its IL-4-induced transcription . Although a global comparison of IL-4-induced genes in wild-type and Tfec mutant macrophages revealed a surprisingly mild phenotype, Tfec deficiency does affect the IL-4-induced expression of a small group of genes . Notably, the upregulation of the granulocyte colony-stimulating factor receptor (Csf3r) gene by IL-4 in alternatively activated macrophages is at least partially Tfec-dependent . Tfec is also identified as a PU.1 target gene .

Here is a summary of the transcription factors and their roles in murine Il4 expression:

Transcription FactorPrimary Cell TypeRole in Il4 ExpressionKey Interaction Partners
c-MafTh2 cellsPositive regulator, binds Il4 promoterNFAT, IRF4, JunB
IRF4T cells, Macrophages?Positive regulator, synergizes with NFATc2 and c-MafNFATc2, BATF-JUNB, NLRP3
TfecMacrophagesMediates expression of a subset of IL-4-induced genesSTAT6, PU.1

Epigenetic Regulation of the Murine Il4 Locus

Epigenetic mechanisms, including chromatin remodeling and histone modifications, play a critical role in establishing and maintaining the transcriptional potential of the murine Il4 locus, particularly during T helper cell differentiation and macrophage activation.

Chromatin Remodeling and Accessibility

The Il4 gene is located within a cytokine gene cluster on mouse chromosome 11, often referred to as the Th2 locus, which also includes Il5 and Il13 . During Th cell differentiation, this locus undergoes a series of chromatin modifications that influence the relative potential for Il4 transcription . Locus accessibility acquired during development is a crucial determinant of IL-4 expression . Basal chromatin accessibility at cis-regulatory elements within the Th2 locus, such as the conserved noncoding sequence-1 (CNS-1) and the VA enhancer, is directly associated with the potential for IL-4 expression . These elements are necessary for a strong transcriptional response in T cells . IL-2 activated STAT5 is necessary for appropriate chromatin remodeling to enhance accessibility of the murine Il4 locus .

In macrophages, IL-4 stimulation leads to significant remodeling of the accessible chromatin landscape . This process results in the gain of accessibility at specific genomic regions, which can be macrophage-specific . This IL-4 induced chromatin remodeling is associated with binding motifs of the pioneer transcription factor PU.1 . Differences in DNA shape features flanking PU.1 motifs and natural genetic variations between mouse strains can regulate the accessibility of these IL-4-induced regions . Furthermore, IL-4 induced epigenetic reprogramming in macrophages can lead to a significant expansion of the NF-κB-p65 cistrome and an altered enhancer landscape .

Histone Modifications Associated with Il4 Expression

Histone modifications are key epigenetic marks that influence chromatin structure and gene expression. During Th2 development, the murine Th2 cytokine locus exhibits increased permissive histone modifications, including H3 and H4 acetylation and H3K4 dimethylation, while repressive H3K27 trimethylation is diminished . These changes correlate with enhanced Il4 expression . Histone acetylation at the Il4 promoter has been observed even in naive CD4 T cells . The acetylation state of cis-regulatory elements like CNS-1 and the VA enhancer correlates with Il4 expression potential .

IL-4 treatment can induce specific histone modifications. Studies have shown that IL-4 stimulation leads to decreased H3K27 methylation . Concurrently, there is an increase in the expression of the H3K27 demethylase Jumonji domain containing 3 (Jmjd3) . Jmjd3 is induced by IL-4 in a STAT6-dependent manner and contributes to the removal of repressive H3K27me2/3 marks at the promoters of M2 macrophage marker genes, facilitating their transcriptional activation . IL-4 treatment can also significantly increase active histone marks like H3K9ac and H3K27ac, while decreasing repressive marks such as H3K9me3 and H3K27me3 .

Here is a summary of histone modifications associated with murine Il4 expression:

Histone ModificationAssociation with Il4 ExpressionContext
H3/H4 AcetylationIncreased (permissive)Th2 development, Naive CD4 T cells, IL-4 treatment
H3K4 DimethylationIncreased (permissive)Th2 development
H3K27 TrimethylationDecreased (repressive)Th2 development, IL-4 treatment
H3K9 AcetylationIncreased (active)IL-4 treatment
H3K27 AcetylationIncreased (active)IL-4 treatment
H3K9 TrimethylationDecreased (repressive)IL-4 treatment

Post-Transcriptional and Translational Regulatory Mechanisms of MOUSE IL-4

Beyond transcriptional and epigenetic control, the expression of this compound is also subject to regulation at the post-transcriptional and translational levels.

Post-transcriptional regulation, particularly the modulation of mRNA stability, plays a significant role in determining the abundance of Il4 mRNA . Studies have indicated that Il4 expression in T cells may be regulated at this level . Notably, early exposure to endogenous IL-4 has been shown to increase Il4 mRNA stability in CD4+ T cells . This effect is mediated by the RNA-binding protein HuR . HuR interacts directly with Il4 mRNA, with a dominant binding site located within the coding region . HuR acts to stabilize Il4 mRNA, thereby favoring a Th2 polarization . Conversely, another RNA-binding protein, KSRP, can counteract HuR and regulate mRNA stability in an opposite way .

Translational regulation also contributes to controlling IL-4 protein levels. While less extensively studied specifically for murine IL-4 compared to transcriptional regulation, IL-4 stimulation has been shown to increase global mRNA translation in other cell types, such as B cells . This increased translation can affect the expression of specific genes . The balance between mRNA transcription and degradation ultimately determines mRNA abundance, which in turn impacts the amount of protein translated .

Mouse Il 4 Receptor Complex and Signal Transduction Pathways

MOUSE IL-4 Receptor Subunit Composition

The signaling initiated by this compound is dependent on its interaction with specific receptor complexes on the cell surface. These complexes are composed of different subunits, leading to the formation of two distinct receptor types with varying cellular distribution and signaling capabilities.

Interleukin-4 Receptor Alpha Chain (IL-4Rα, CD124)

The Interleukin-4 Receptor Alpha Chain (IL-4Rα), also known as CD124, is a 140 kDa transmembrane glycoprotein (B1211001) that serves as the primary high-affinity binding subunit for this compound. It is a member of the class I cytokine receptor family and is widely expressed on various cell types. The extracellular domain of IL-4Rα is responsible for binding IL-4 with high affinity. The intracellular domain is essential for initiating signal transduction upon ligand binding. A soluble form of MOUSE IL-4Rα can also exist, generated either by alternative splicing or proteolytic cleavage of the membrane-bound form, and can inhibit IL-4-mediated cellular responses.

Type I this compound Receptor Complex (Hematopoietic Cells)

The Type I this compound receptor complex is primarily found on hematopoietic cells, including lymphocytes and myeloid cells. This complex is formed by the association of the IL-4/IL-4Rα complex with a second receptor chain, the common gamma chain (γc).

The common gamma chain (γc), also known as CD132 or IL-2 receptor gamma subunit, is a 64-70 kDa transmembrane glycoprotein. It is a crucial component shared by the receptor complexes for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The association of the IL-4/IL-4Rα complex with γc forms the Type I IL-4 receptor, which is specific for IL-4 and mediates its signaling in hematopoietic cells. This interaction leads to increased binding affinity for IL-4. Signaling through the Type I receptor primarily activates the JAK1/STAT6 and JAK3 pathways, as well as the PI3K/Akt pathway.

Type II this compound Receptor Complex (Hematopoietic and Non-Hematopoietic Cells)

The Type II this compound receptor complex is expressed on both hematopoietic and non-hematopoietic cells, such as epithelial cells and fibroblasts. This complex is formed by the association of the IL-4/IL-4Rα complex with the IL-13 receptor alpha 1 chain (IL-13Rα1).

The IL-13 Receptor Alpha 1 Chain (IL-13Rα1), also known as CD213A1, is a subunit that forms a receptor complex with IL-4Rα. While IL-13Rα1 can bind IL-13 with low affinity on its own, its association with IL-4Rα creates a high-affinity receptor complex that can transduce signals from both IL-4 and IL-13. The Type II receptor, composed of IL-4Rα and IL-13Rα1, is the main route by which non-hematopoietic cells respond to these cytokines. Signaling through the Type II receptor predominantly activates the STAT6 pathway, and also involves JAK1 and TYK2. Although STAT3 can also be activated in some cell types, STAT6 is considered a primary pathway for IL-4/-13 responsiveness via the Type II receptor.

This compound-Mediated Intracellular Signaling Cascades

STAT6 Phosphorylation and Dimerization

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

Activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a significant downstream signaling event initiated by this compound receptor engagement. This pathway is particularly linked to the type I IL-4 receptor. A key step in the activation of the PI3K pathway involves the recruitment of the p85 regulatory subunit of PI3K to phosphorylated Insulin (B600854) Receptor Substrate (IRS) molecules, specifically IRS-1 and IRS-2. This interaction, often occurring at tyrosine phosphorylation sites on IRS-1/2, leads to a conformational change in the PI3K complex and activation of the p110 catalytic subunit.

Downstream of PI3K, Akt (also known as Protein Kinase B or PKB) is a crucial effector molecule that becomes activated. Activation of the PI3K/Akt pathway in response to this compound is essential for various cellular processes, including cell proliferation and survival. Studies utilizing chemical inhibition have demonstrated that intact Akt signaling is vital for IL-4-driven macrophage proliferation in mice. Furthermore, research in mouse urothelial cells has indicated that IL-4 drives proliferation primarily through signaling via the PI3K/Akt cascade.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras/MAPK pathway, can also be activated by this compound signaling. However, the activation of the Ras/MAPK pathway by IL-4 is not consistently observed across all cell types and may depend on the specific array of signaling molecules expressed within those cells.

Activation of the MAPK pathway can potentially be mediated through IRS molecules or adapter proteins such as Shc and Cbl, which can link receptor signaling to components like Grb2/Sos. While the precise mechanisms and the extent of MAPK activation can vary, studies in mouse neurons have suggested altered regulation of components within the MAPK/ERK pathway in the absence of functional IL-4Rα.

Insulin Receptor Substrate (IRS) Molecules Signaling

Insulin Receptor Substrate (IRS) molecules, particularly IRS-1 and IRS-2, are central to this compound signaling, especially downstream of the type I receptor. Upon IL-4 stimulation, IRS-1 and IRS-2 undergo tyrosine phosphorylation, facilitated by receptor-associated kinases like JAK1, JAK2, and JAK3. These phosphorylated tyrosine residues serve as critical docking sites for various SH2 domain-containing signaling molecules, including the p85 subunit of PI3K and Grb2/Sos.

IRS-1 and IRS-2 play a significant role in linking the IL-4 receptor to pathways involved in cellular proliferation and survival. Research indicates that IL-4 induces strong tyrosine phosphorylation of IRS-2, and this level of phosphorylation correlates with the strength of M2 gene induction in macrophages. While IRS-1 and IRS-2 are structurally similar and may have functional redundancy, studies using IRS2-deficient mice have revealed a role for IL-4-activated IRS2 in mediating negative regulatory feedback for the PI3K pathway in macrophages by targeting IRS1 phosphorylation.

Negative Regulation of this compound Signaling

To ensure appropriate and controlled cellular responses, this compound signaling is subject to various negative regulatory mechanisms. These mechanisms operate at different levels of the signaling cascade and involve several key protein families, including Suppressors of Cytokine Signaling (SOCS) proteins, Protein Tyrosine Phosphatases (PTPs), and Protein Inhibitors of Activated STAT (PIAS) proteins.

Suppressors of Cytokine Signaling (SOCS) Proteins (e.g., SOCS5)

Suppressors of Cytokine Signaling (SOCS) proteins, such as SOCS1, SOCS3, and CIS, are rapidly induced in response to IL-4 signaling and function as negative feedback inhibitors. SOCS proteins can inhibit cytokine signaling through multiple mechanisms, including directly inhibiting the catalytic activity of associated Janus kinases (JAKs) via a kinase inhibitory region (KIR), sterically hindering binding sites on receptor tails, and targeting signaling proteins for proteasomal degradation through ubiquitination.

SOCS1 is recognized as a potent inhibitor of IL-4 signal transduction, effectively inhibiting the activation of JAK1 kinase and STAT6. Studies in human monocytes and mouse macrophages have shown that SOCS1 associates with IRS-2 following IL-4 stimulation and contributes to the down-regulation of IRS-2 tyrosine phosphorylation, targeting it for proteasomal degradation. SOCS5 has also been identified as a negative regulator of IL-4-dependent STAT6 activation and Th2 differentiation. Unlike some other SOCS members, SOCS5 can interact with the cytoplasmic region of the IL-4Rα chain irrespective of receptor tyrosine phosphorylation, potentially inhibiting the interaction between JAK1 and the IL-4R.

Protein Tyrosine Phosphatases (e.g., PTPN6, PTPN11, INPP5D)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in regulating signaling pathways by removing phosphate (B84403) groups from tyrosine residues on target proteins. Several PTPs are involved in the negative regulation of this compound signaling.

SHP-1 (encoded by Ptpn6) is a prominent SH2 domain-containing PTP that acts as a negative regulator of IL-4 signaling, particularly affecting the JAK-STAT pathway. SHP-1 can dephosphorylate STAT6, thereby attenuating IL-4-induced STAT6 activation and downstream gene transcription. Studies in mice with reduced or absent SHP-1 activity have demonstrated enhanced STAT6 activation and increased responsiveness to IL-4. SHP-1 is hypothesized to be recruited to the IL-4 receptor, where it can then dampen the positive signaling cascade.

SHIP1 (encoded by Inpp5d) is another SH2-containing inositol (B14025) 5'-phosphatase that interacts with the IL-4Rα chain. SHIP1 acts as a negative regulator within the PI3K pathway by hydrolyzing phosphoinositides. Its interaction with the IL-4 receptor suggests a role in modulating the PI3K/Akt signaling activated by IL-4.

PTPN11 (also known as SHP2) is a protein tyrosine phosphatase involved in regulating cell growth and differentiation through pathways like the MAPK pathway. While PTPN11 is a known phosphatase, its specific direct negative regulatory role in this compound signaling is less extensively described in the provided search results compared to SHP-1 and SHIP1.

Protein Inhibitors of Activated STAT (PIAS) Proteins

Protein Inhibitors of Activated STAT (PIAS) proteins are another family of negative regulators that can modulate cytokine signaling, including pathways activated by IL-4. PIAS proteins can interact with activated STAT dimers and inhibit their binding to specific DNA sequences in the nucleus, thereby interfering with STAT-mediated gene transcription. While PIAS proteins are mentioned as potential inhibitors of IL-4 signaling, their precise mechanisms in the context of this compound may differ from directly affecting the phosphorylation status of signaling molecules. Unlike SOCS proteins, PIAS proteins are often constitutively expressed.

Cellular Sources and Functional Impact of Mouse Il 4 on Murine Immune Cell Populations

Key Cellular Producers of MOUSE IL-4

This compound is secreted by several key cell types within the murine immune system. These populations contribute to both the initiation and maintenance of type 2 immunity through their production of this crucial cytokine.

T Helper 2 (Th2) Cells

T helper 2 (Th2) cells represent a major source of this compound, particularly during the later stages of immune responses and in secondary responses. The differentiation of naive CD4+ T cells into Th2 cells is significantly influenced by the presence of IL-4, establishing a positive feedback loop where activated Th2 cells subsequently produce more IL-4. This function is crucial for the development of humoral immunity against extracellular pathogens and is implicated in allergic and asthmatic responses. Research indicates that the intrinsic IL-4 production capability of naive CD4+ T cells can dictate the direction of the T helper cell response.

Natural Killer T (NKT) Cells

Natural Killer T (NKT) cells, including CD4+NK1.1+ T cells and specific subsets like NKT2 cells, are recognized as important early producers of this compound. These cells contribute significantly to the initial wave of IL-4 production, which can promote the differentiation of naive CD4+ T cells towards a Th2 phenotype. NKT cells are capable of rapidly producing substantial amounts of IL-4 upon activation. Studies in different mouse strains, such as BALB/c, suggest that NKT2 cell-derived IL-4 can influence immune responses even in steady-state conditions, potentially contributing to Th2 dominance. Furthermore, steady-state IL-4 produced by invariant NKT (iNKT) cells has been shown to impact CD8+ T cells, increase serum IgE levels, and induce chemokine production by dendritic cells.

Basophils

Basophils, although less numerous than other leukocyte populations, are significant producers of this compound, particularly during primary immune responses and helminth infections. They can rapidly secrete IL-4 in response to a variety of stimuli, including allergens, parasitic infection, IL-3, IL-18, and IL-33. Basophil-derived IL-4 is considered critical for initiating Th2 responses in certain contexts, such as allergic sensitization through the skin. Basophils can also play a role in initiating the secondary IL-4 response, although their period of IL-4 secretion might be shorter compared to memory T cells. Research also suggests that basophil-derived IL-4 can influence the activity of ILC2s.

Mast Cells

Mast cells are another cellular source of this compound. Their production of IL-4 is often associated with IgE-mediated activation, but can also be triggered by stimuli like IL-33 and lectins. Mast cells are known to rapidly produce IL-4 in vivo during allergic responses, contributing to inflammatory processes. While mast cells produce IL-4, some studies indicate they may not be strictly essential for a Th2 response characterized by elevated IL-4 and IgG1 production. Mast cell-derived IL-4 has also been suggested to promote Th1 responses in some instances, although its essentiality in this role is debated. IL-4 can enhance mast cell-dependent responses during nematode infections and promotes intestinal mastocytosis.

Eosinophils

Eosinophils contribute to the production of this compound. Significant amounts of IL-4 produced by eosinophils have been observed in the lungs of infected mice. Eosinophils are considered a major source of IL-4, particularly during the early phase of filarial infections. Studies using eosinophil-deficient mice have shown that the absence of eosinophils can lead to reduced Th2 responses and impaired production of type 2 cytokines. Eosinophil-derived IL-4 may contribute to enhanced fatal Th2 responses while reducing protective Th1 and Th17 responses in the context of certain infections. IL-4 also plays a role in tissue eosinophilia by promoting the production of IL-5 and facilitating eosinophil homing to tissues.

Innate Lymphoid Cells Type 2 (ILC2s)

Innate Lymphoid Cells Type 2 (ILC2s) are a source of this compound. These cells can produce high levels of IL-4, especially when stimulated by cytokines such as IL-25 and IL-33. ILC2s are considered essential for Th2 differentiation and the expulsion of worms, partly due to their production of IL-4 and IL-13. A subset of intestinal ILC2s has been found to constitutively express IL-4. ILC2-derived IL-4 can drive the differentiation of Th2 cells and has been implicated in promoting food allergy by inhibiting the function of regulatory T cells. Furthermore, IL-4/IL-13 produced by ILC2s is necessary for the recruitment of eosinophils to the lungs and contributes to protective immunity against intestinal helminth infections.

Functional Impact of this compound on Murine Immune Cell Populations

This compound exerts a broad influence on various murine immune cell populations, regulating diverse aspects of immune responses. It is a key factor in the differentiation of naive CD4+ T cells into Th2 cells and is critical for inducing immunoglobulin class switching in B cells, leading to the production of IgG1 and IgE. IL-4 stimulates the activation and proliferation of B cells and induces the expression of MHC class II molecules on resting B cells. It also regulates the expression of CD23, the low-affinity receptor for IgE, on lymphocytes and monocytes.

Beyond its effects on T and B cells, this compound can activate macrophages, promoting their differentiation into alternatively activated (M2) macrophages. This contributes to processes like inflammation resolution and tissue repair. IL-4 can also stimulate autophagy in dendritic cells and influence CD8+ T cells to adopt a 'memory-like' phenotype. It can induce dendritic cells to produce chemokines.

This compound Influence on T Lymphocyte Development and Function

Induction of GATA3 Expression

Regulatory T Cell (Treg) Modulation

This compound has been shown to influence the function and characteristics of murine regulatory T cells (Tregs). Studies using IL-4 knockout mice have indicated that IL-4 can support Treg-mediated immune suppression. Tregs isolated from IL-4 knockout mice exhibited weakened suppression of autologous responder T cell activation. Supplementation with exogenous IL-4 was observed to reinforce the suppressive function of Tregs from IL-4 deficient mice. The presence of IL-4 has also been associated with increased cell survival and elevated expression of granzyme A and granzyme B in Tregs, suggesting a mechanism by which IL-4 contributes to immune suppression.

However, the effects of IL-4 on Tregs can be complex and context-dependent. Some research has suggested that IL-4 may impede TGF-β-induced Treg differentiation in vitro and that high concentrations of IL-4 might protect responder T cells from Treg-mediated suppression. Conflicting results have also been reported regarding the association of down-regulation of Th2 cytokines, including IL-4, with prolonged cardiac allograft survival in murine models.

Furthermore, the interaction between IL-4 and other cytokines, such as IL-2, can modulate Treg responses. Simultaneous exposure of murine Tregs to IL-2 and IL-4 has been shown to synergistically enhance STAT5 phosphorylation and IL-10 production. This synergy also promoted the selective proliferation of IL-10-producing Tregs, leading to increased inhibition of conventional T cell activation in mice.

Thymocyte Co-mitogenesis

In the context of thymocyte development, this compound has been identified as a potent co-mitogen. When combined with phorbol (B1677699) 2-myristate 3-acetate, IL-4 can induce proliferation in murine thymocytes. This indicates a role for this compound in supporting the growth and expansion of developing T cells within the thymus under specific stimulatory conditions.

This compound Effects on B Lymphocyte Activation and Antibody Production

This compound is a key cytokine involved in the activation, proliferation, and differentiation of murine B lymphocytes, ultimately influencing antibody production and immunoglobulin class switching.

B Cell Proliferation and Activation

This compound acts as a significant costimulatory cytokine for B cells, promoting their proliferation and activation. In vitro studies have demonstrated that IL-4, often in conjunction with other stimuli such as anti-Ig or anti-CD40, enhances B cell proliferation. Beyond proliferation, IL-4 induces phenotypic changes indicative of B cell activation. It has been shown to increase the expression of IL-4Rα on B cells, as well as upregulate the expression of activation markers including MHC class II, CD83, CD80, CD86, and CD23. Concurrently, IL-4 can decrease the expression of inhibitory markers such as CD22, FcγRII, and PDL-1 on murine B cells.

Evidence from in vivo studies supports these findings. Mice deficient in IL-4Rα have been reported to exhibit lower B cell numbers and a reduced proportion of germinal center B cells, along with decreased expression of MHC class II, CD83, and CD23 following helminth infection. IL-4 can also induce the differentiation of precursor B cells into pre-B cells in the murine system and stimulates the maturation of CD23- transitional B cells into CD23+ B cells.

Data from cell proliferation assays using murine cell lines responsive to IL-4 demonstrate its biological activity. For instance, recombinant this compound stimulates the proliferation of HT-2 mouse T cells and CTLL-2 cells in a dose-dependent manner.

Cell Line Assay Type Typical ED50 Range (ng/mL)
CTLL-2 Cell Proliferation 0.3 - 1.8
HT-2 Cell Proliferation ≤ 20 (or 0.3 - 3.6)

Immunoglobulin Class Switching

A hallmark function of this compound is its crucial role in directing immunoglobulin class switching in B cells, specifically to the IgG1 and IgE isotypes. This process is fundamental for tailoring the humoral immune response to different types of pathogens and antigens.

Class switching is known to be linked to cell division. This compound promotes IgG1 and IgE induction, in part, by increasing the number of cell divisions in vitro, with higher concentrations of IL-4 leading to a greater proportion of cells undergoing more divisions.

This compound is considered essential for IgE class switching in mice. Studies involving IL-4-deficient mice or mice treated with anti-IL-4 antibodies consistently show significantly reduced or undetectable serum IgE levels. Experiments using clonal B cell cultures stimulated with a Th2 helper cell line and anti-mouse IgM definitively demonstrated that IL-4 causes specific heavy chain class switching to IgE, increasing the proportion of clones secreting IgE and the amount of IgE secreted by individual clones.

While IL-4 is the primary driver, some evidence suggests the existence of IL-4-independent pathways for IgE switching in mice, particularly activated during retroviral infections. However, the levels of productive epsilon transcripts and serum IgE achieved through these IL-4-independent pathways are significantly lower compared to IL-4-dependent switching.

Mouse Strain/Treatment Serum IgE Levels (Relative to WT) Notes
Wild-Type (WT) Normal Baseline
IL-4 Deficient Undetectable or Significantly Reduced Impaired IgE switching
IL-4Rα Deficient Reduced Loss of IL-4 signaling
Anti-IL-4 Treatment Reduced Neutralization of IL-4
IL-4 Deficient + Retroviral Infection Comparably Elevated (to WT with infection) Suggests IL-4-independent pathway

This compound is also a potent inducer of IgG1 class switching in murine B cells. Similar to IgE, IL-4 deficiency in mice leads to reduced levels of IgG1, often accompanied by increased levels of other IgG subtypes like IgG2 and IgG3. Complementary findings have been observed in IL-4 transgenic mice, which exhibit elevated serum concentrations of IgG1.

IgE Isotype Switching

Expression of Surface Markers (e.g., MHC Class II, CD23)

This compound significantly influences the expression of key surface markers on murine B cells, notably MHC Class II and CD23. IL-4 induces the expression of class II MHC molecules on resting B cells. Studies using mouse B cell lines have shown varied responses to IL-4 stimulation, indicating heterogeneity in how B cell subpopulations upregulate MHC Class II A alpha mRNA. For instance, in the 70Z/3 cell line, A alpha mRNA was induced more than 10-fold after 65 hours of IL-4 stimulation, primarily due to mRNA stabilization. In contrast, the WEHI.231 line showed a 4-fold increase in A alpha mRNA after 48 hours, driven by increased gene transcription. The M12.4.1 line, with high basal levels, showed only a slight increase.

IL-4 also regulates the expression of CD23, the low-affinity Fc receptor for IgE, on both lymphocytes and monocytes. IL-4 has been found to induce CD23 expression and maturation of bone marrow-derived transitional B cells in mice. This effect is comparable to that of BAFF. In IgE-deficient mice, B cells have significantly less CD23 on their surface, and CD23 expression can be induced on these cells with IL-4 or CD40 ligand.

IL-4 has been shown to increase the expression of activation markers such as MHC class II, CD83, CD80, CD86, and CD23 on B cells, while decreasing inhibitory markers like CD22, FcγRII, and PDL-1.

Here is a table summarizing the effect of IL-4 on the expression of MHC Class II and CD23 on different mouse B cell lines:

Mouse B Cell LineMHC Class II (A alpha mRNA) Response to IL-4Primary MechanismCD23 Expression Response to IL-4
70Z/3>10-fold increase (65 hr)mRNA stabilizationNot specified in source
WEHI.2314-fold increase (48 hr)Gene transcriptionNot specified in source
M12.4.1Slight increaseTranscriptional responseNot specified in source
Transitional B cellsNot specified in sourceNot specified in sourceInduced/Upregulated

B Cell Memory Development

The role of IL-4 in B cell memory development is complex and has been a subject of investigation. IL-4 is important for the production of memory B cells after exposure to an antigen or vaccination. While IL-4 has been implicated in the generation of memory B cells from germinal center (GC) B cells, some studies suggest it may also restrain the development of certain GC B cell subpopulations into memory B cells in the mouse spleen by enhancing light zone B cell accumulation in the GC.

In vitro studies have indicated that IL-4 promotes memory B cell differentiation while suppressing markers associated with antibody-secreting cells, suggesting it favors the memory B cell pathway. However, in vivo studies have yielded varied results. For instance, one study found that while early IL-4 signaling promoted GC formation, later IL-4 treatment led to a loss of antigen-specific B cells, suggesting a context-dependent role. Another study using IL4Rα-deficient mice reported lower B cell numbers and a reduced proportion of GC B cells after helminth infection.

Recent research suggests that IL-4 may downregulate BCL6 expression in GC B cells, potentially promoting GC exit and influencing memory B cell selection stringency. Mice treated with excess IL-4 showed an increase in GC B cells but memory B cells formed had lower affinity compared to controls.

This compound Impact on Myeloid Cell Function

This compound significantly impacts myeloid cell function, particularly in the polarization of macrophages and the modulation of dendritic cells.

Macrophage Polarization and Alternative Activation (M2 Phenotype)

IL-4 is a key cytokine driving the alternative activation of macrophages, leading to the M2 phenotype. This polarization is distinct from classical activation (M1) induced by stimuli like LPS and IFN-γ. M2 macrophages are associated with anti-inflammatory responses, tissue repair, and remodeling. The presence of IL-4 in extravascular tissues promotes alternative activation and inhibits classical activation.

Key transcription factors involved in the induction of the M2 phenotype by IL-4 include STAT6 and IRF4. These factors also exert an inhibitory effect on M1-related inflammatory responses.

Gene Expression Signatures of M2 Macrophages

IL-4 induces a distinct gene expression signature in alternatively activated (M2) macrophages. This signature includes the upregulation of known M2 markers such as mannose receptor (Mrc1/CD206), CD9, CD74, Bcl2, Arginase 1 (Arg1), and the scavenger receptor CD36. CCL17 and CCL22, ligands for the CCR4 receptor, are also produced in high amounts by in vitro alternatively activated macrophages in response to Th2 cytokines like IL-4 and IL-13. While there are similarities, the gene expression programs in human and mouse macrophages in the resting or M2 activated state are only partially conserved, with some prototypic mouse M2 markers like Ym1 and Fizz1 having no human homologs or not being regulated by IL-4 in human macrophages.

Here is a table of some key genes upregulated in MOUSE M2 macrophages polarized by IL-4:

Gene NameCommon Alias/MarkerFunction/Association
Mrc1CD206, Mannose receptorM2 marker, scavenging
Cd9TetraspaninCell surface molecule
Cd74MHC class II invariant chainAntigen presentation
Bcl2Anti-apoptotic protein
Arg1Arginase 1Urea cycle, tissue repair
Cd36Scavenger receptorLipid uptake, scavenging
Ccl17Chemokine, attracts CCR4+ cells
Ccl22Chemokine, attracts CCR4+ cells
Functional Consequences in Resolution of Inflammation and Tissue Repair

M2 macrophages polarized by IL-4 play a crucial role in the resolution of inflammation and promotion of tissue repair. They contribute to the diminution of pathological inflammation through the secretion of anti-inflammatory mediators like IL-10 and TGF-β. The release of arginase, proline, polyaminases, and TGF-β by activated M2 cells is linked to wound repair and fibrosis.

M2 macrophages are involved in the production of extracellular matrix components via the upregulation of arginase 1. They also participate in angiogenesis, which is indispensable for inflammation resolution and vascular repair after ischemic injury. M2a macrophages, induced by IL-4, express factors like Fgf2, Ccl2, and Igf1 that stimulate angiogenesis. Local induction of M2-like macrophages in mouse models of periodontitis has been shown to protect against inflammatory bone loss and reduce osteoclast numbers. Sustained local delivery of IL-4 decreased inflammatory bone loss and promoted bone gain in diseased mouse periodontium, correlating with a shift towards a pro-repair macrophage phenotype.

The uptake of apoptotic cells, in the presence of IL-4/IL-13, promotes a tissue remodeling profile in macrophages and is important for tissue repair.

Dendritic Cell Modulation

This compound also modulates the function of dendritic cells (DCs). While IL-4 is commonly used to generate murine bone marrow-derived DCs, its effects on DC differentiation and activation are not fully understood. DCs generated in the presence of IL-4 can show increased levels of CD11c and MHC class II expression, and a small increase in costimulatory molecules like CD40, CD80, and CD86. However, some studies indicate that IL-4 is not essential for the generation of mouse resting DCs from bone marrow precursors and that resting DCs generated with or without IL-4 express low levels of MHC and costimulatory molecules.

IL-4 can suppress the response of myeloid DCs to type I interferons (IFN-α and IFN-β) by impairing the upregulation of MHC and costimulatory molecules and the production of cytokines like IL-6 and IL-15. This inhibition can make myeloid DCs less responsive to paracrine type I IFNs.

Autophagy Induction

Autophagy is a cellular process involving the degradation and recycling of cellular components. This compound has been shown to influence autophagy in certain murine immune cell populations. Notably, IL-4 stimulates autophagy in dendritic cells by interfering with mTORC1 signaling and inducing RUFY4. This IL-4-induced autophagy in dendritic cells can enhance the presentation of endogenous MHC II.

Research has also investigated the role of IL-4 in B cell autophagy. IL-4 can induce autophagy flux in murine B cells. This IL-4-induced autophagy in B cells has been shown to promote their survival and enhance antigen presentation. The induction of autophagy by IL-4 in B cells is dependent on JAK signaling and proceeds via an mTOR-independent, PtdIns3K-dependent pathway.

However, some studies suggest that Th2 cytokines, including IL-4 and IL-13, can act as antagonists of autophagy, in contrast to Th1 cytokines like IFN-γ which stimulate it. This inhibitory effect might be partly due to the activation of the Akt-Tor cascade and the STAT-6 pathway by IL-4 and IL-13. Treatment of macrophages with IL-4 and IL-13 has been shown to inhibit starvation- or IFN-γ-induced autophagic delivery of mycobacteria into degradative compartments, thereby counteracting mycobacterial killing in infected macrophages stimulated for autophagy.

Modulation of IL-12 Production

This compound plays a significant role in modulating the production of Interleukin-12 (IL-12) by antigen-presenting cells, such as dendritic cells. IL-12 is a key cytokine that promotes T helper 1 (Th1) cell differentiation. Studies in mice have shown that IL-4 can effectively enhance the production of the bioactive heterodimer form of IL-12 (IL-12 p70) while selectively reducing the production of the antagonistic homodimer (IL-12 p40) in mouse splenic dendritic cells. This effect has been observed with various microbial or T cell-dependent stimuli.

This modulation by IL-4 is notable because IL-4 is a major Th2-driving cytokine, and its ability to enhance the production of the Th1-inducing cytokine, bioactive IL-12, suggests a negative feedback mechanism. Experiments with freshly isolated mouse dendritic cells demonstrated that IL-4, alone or in combination with IFN-γ, increased IL-12 p70 production and simultaneously decreased IL-12 p40 production.

Eosinophil Recruitment and Activation

This compound is known to promote the expansion and recruitment of eosinophils. IL-4 induces VCAM-1 on vascular endothelium, which helps direct the migration of eosinophils to inflammation sites. Eosinophils themselves can also be a source of IL-4 during certain immune responses, such as filarial infections, contributing to the development of an optimal T helper 2 response.

Basophil Activation and Cytokine Production

Basophils are another important target and source of this compound. IL-4 enhances IgE-mediated responses by upregulating IgE receptors on basophils. Basophils have been identified as a source of IL-4, particularly in the initial priming of naive CD4+ T cells and following helminth infection. Murine basophils can produce substantial amounts of IL-4 in response to various stimuli, including those that crosslink IgE associated with FcεRI, as well as cytokines like IL-3, IL-18, and IL-33.

Research using IL-4 reporter mice has shown that basophils are major producers of IL-4 during primary helminth infection. Basophil recruitment to tissues is required for their full activation and IL-4 production. IL-3 has been shown to potentiate murine basophils for protease allergen-induced IL-4 production.

Neutrophil Migration and Fungicidal Activity

The role of this compound in neutrophil function is complex and appears to involve both direct and indirect mechanisms. While neutrophil infiltration is often associated with Th1 and Th17 responses, neutrophils also participate in type II immune responses.

Recent reports indicate that IL-4 signaling can suppress neutrophil function in mice. IL-4 treatment of neutrophils has been shown to inhibit their migration towards certain chemokines like CXCL2 and reduce the expression of CXCR2. In mouse models of bacterial infection, IL-4 treatment led to reduced neutrophil counts, decreased neutrophil migration, increased bacterial burden, and reduced survival. Neutrophils from IL-4-treated mice exhibited reduced CXCR2 expression and elevated CXCR4 expression. IL-4 limits neutrophil migration to inflamed joints in experimental models of arthritis. This effect is regulated by colony stimulating factor 3 (CSF3), which mediates the upregulation of neutrophil IL-4Rα during sterile inflammation, making them more susceptible to IL-4-mediated regulation.

Despite the inhibitory effect on migration, IL-4 can play a synergistic role in enhancing the fungicidal activity of neutrophils against certain pathogens, such as Cryptococcus neoformans. Studies have shown that increased IL-4 levels are associated with enhanced neutrophil fungicidal activity in a mouse model of pulmonary cryptococcosis.

Data illustrating the effect of IL-4 on neutrophil migration can be summarized as follows:

StimulusEffect of IL-4 Treatment on Neutrophil Migration (Mouse)Key FindingsSource
CXCL2Inhibited migrationReduced CXCR2 expression on neutrophils. Increased bacterial burden in vivo.
Inflamed JointsLimits migrationAssociated with upregulation of inhibitory Fcγ receptor (FcγR2b).

This compound Effects on Other Cell Types

Beyond immune cells, this compound also exerts effects on other cell types, including mast cells.

Mast Cell Growth and Survival

This compound is a significant factor in the growth and survival of mast cells. It has been shown to enhance both mouse and human mast cell growth in culture, often in combination with factors like stem cell factor (SCF) and IL-3. IL-4 can induce the expression of Bcl-2 and Bcl-XL, which are anti-apoptotic proteins, thereby enhancing the survival of cultured bone marrow mast cells (BMMC).

IL-4 drives a marked intestinal mastocytosis in mice. This effect appears to be mediated directly on mast cells, enhancing their survival and stimulating proliferation. While IL-4 can enhance mast cell growth in the presence of IL-3 and SCF, this effect is dependent on STAT6 expression. IL-4 also prevents mast cell death in the absence of IL-3 and SCF via a STAT6-dependent mechanism.

However, the effects of IL-4 on mast cells can vary depending on the differentiation state of the mast cells and the specific stimulus. In developing mouse mast cell cultures, IL-4-mediated apoptosis correlated with mitochondrial damage. Conversely, in mature mouse peritoneal mast cells or differentiated human mast cells, IL-4 enhances degranulation. In mouse bone marrow-derived mast cells cultured with IL-4, decreased Kit and FcεRI expression via Stat6 and reduced IgE-mediated transcription of certain cytokines have been observed.

The effect of IL-4 on mast cell growth and survival can be summarized in the following table based on research findings:

Mast Cell TypeConditionEffect of IL-4STAT6 DependenceSource
Cultured BMMCIn combination with IL-3 and SCFEnhanced growthDependent
Cultured BMMCAbsence of IL-3 and SCFPrevents death (enhanced survival)Dependent
Cultured BMMCInduction of anti-apoptotic proteinsInduces Bcl-2 and Bcl-XL expressionDependent
Developing progenitors (fetal liver)In cultureDose-dependent decrease in FcεRI stainingNot specified
Cultured BMMCIn cultureInhibits FcεRI expressionDependent

Fibroblast Activation and Extracellular Matrix Remodeling

This compound has been implicated in the activation of fibroblasts and the subsequent remodeling of the extracellular matrix in murine models. Studies have shown that IL-4 can directly influence collagen synthesis in fibroblasts. For instance, in primary fibroblasts isolated from TSK/+ mice, a model for scleroderma, IL-4 stimulation led to increased synthesis of alpha1(I) collagen mRNA and collagen protein . This effect was found to involve the activation of transcription factors that bind to and activate the collagen promoter . The IL-4 signal transduction cascade in these fibroblasts involved the phosphorylation of Janus-activated kinase 1 (JAK-1) and JAK-2 to a greater degree in TSK/+ fibroblasts compared to normal fibroblasts . Signal transducer and activator of transcription 6 (STAT-6) plays a crucial role in this process, as overexpression of STAT-6 enhanced IL-4 induced alpha1(I) collagen mRNA levels, while a dominant-negative STAT-6 abrogated this effect in TSK/+ fibroblasts .

In the context of cardiac remodeling, IL-4 has been shown to upregulate procollagen (B1174764) genes and stimulate collagen production in mouse cardiac fibroblasts. This process is mediated through the STAT6 signaling pathway via the IL-4 receptor alpha (IL-4Rα) . Furthermore, fibroblasts derived from IL-4-deficient mice exhibited relative deficiencies in parameters like proliferation, α-smooth muscle actin, and type I collagen expression when stimulated with other fibrogenic cytokines, compared to fibroblasts from wild-type mice . This suggests that while IL-4 may not always directly induce these effects in isolation, it can be necessary for the full responsiveness of fibroblasts to other profibrotic signals.

The impact of IL-4 on fibrosis can also be strain-specific in mice. In a study comparing Balb/c and C57BL/6 mice, transgenic IL-4 expression caused only modest airway fibrosis in Balb/c mice but profound airway fibrosis in C57BL/6 mice. This difference was linked to the effects of IL-4 on tissue adenosine (B11128) accumulation and adenosine receptor expression, highlighting the complex interplay of factors influencing IL-4's profibrotic effects.

Endothelial Cell Proliferation and Migration

This compound has been reported to influence the behavior of endothelial cells, which are crucial for processes like angiogenesis. In non-immune cells, IL-4 has been shown to induce the proliferation and migration of endothelial cells. Studies using cultured bovine adrenal capillary endothelial cells and human dermal capillary endothelial cells have investigated the effect of murine IL-4 on migration. These studies revealed a biphasic, serum-dependent effect, where murine IL-4 was sharply stimulatory at a lower concentration (0.01 ng/ml) but inhibitory over a broad range of higher concentrations.

Beyond migration and proliferation, IL-4 can also impact endothelial cell function by inducing the expression of vascular cell adhesion molecule (VCAM)-1. VCAM-1 plays a role in the recruitment of immune cells, such as eosinophils and lymphocytes, to sites of inflammation. In vivo studies in rats have shown that local administration or systemic delivery of IL-4 can block corneal neovascularization. Conversely, in a spontaneous breast cancer model in mice deficient in IL-4, IL-4 was shown to support vessel remodeling. These findings suggest a context-dependent role for IL-4 in modulating endothelial cell behavior and angiogenesis.

Epithelial Cell Differentiation

The differentiation of epithelial cells in mice can be significantly influenced by this compound. Chronic production of IL-4 in the conducting airways of transgenic mice has been shown to dramatically alter the differentiated characteristics of respiratory epithelial cells. This includes the observation of epithelial cell hypertrophy and mucus cell metaplasia in the lungs of these mice at various ages. Airway epithelial cells in these transgenic mice contained increased neutral glycoproteins and expressed gastric mucin, which is typically absent in the bronchiolar epithelium of normal mice.

Furthermore, IL-4 expression in the airways affected surfactant homeostasis. Immunohistochemical and biochemical studies in CCSP-IL-4 transgenic mice demonstrated increased surfactant proteins A and B in lung sections and homogenates, with increased immunostaining for surfactant proprotein C detected in type II epithelial cells. In contrast, surfactant protein B and Clara cell secretory protein (CCSP) expression were decreased or absent in hypertrophic epithelial cells lining the conducting airways. These alterations in lung morphology and epithelial cell characteristics in CCSP-IL-4 mice resemble some features induced by antigenic stimulation or associated with chronic airway inflammation.

Studies on murine intestinal epithelial cells (enteroids) have also demonstrated the impact of IL-4 on differentiation. IL-4 treatment decreased cell proliferation and the expression of stem cell markers such as Lgr5 and Olfm4 in enteroids. Among differentiation markers, IL-4 significantly increased the gene expression of the enterocyte marker SGLT1 while decreasing the expression levels of Paneth cell markers Lyz1 and Reg3γ. These findings suggest that IL-4 can suppress intestinal stemness and selectively alter the function of mature intestinal epithelial cell types.

Osteoblast Activity and Osteoprotegerin Production

This compound plays a role in bone metabolism, partly through its effects on osteoblasts. IL-4 is known to target osteoblasts, stimulating them to produce osteoprotegerin (OPG). OPG is a decoy receptor for RANKL and acts as an inhibitor of osteoclast differentiation and activity, thereby protecting against bone resorption.

Studies comparing the effects of IL-4 and IL-13 on osteoblasts and osteoclast precursors in a mouse co-culture system have shown that both cytokines induce OPG production by osteoblasts in similar time- and dose-dependent manners. While both cytokines inhibit osteoclast formation, the inhibitory effect of IL-4 was found to be stronger than that of IL-13 in the co-culture system. This stronger inhibition by IL-4 was attributed to its more potent direct inhibitory action on osteoclast precursors, including stronger induction of STAT6 phosphorylation and inhibition of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) expression. However, their effects on inducing OPG expression in osteoblasts were equivalent.

Neuronal Function and Synaptic Transmission

Emerging evidence highlights a role for this compound in the central nervous system, influencing neuronal function and synaptic transmission. The IL-4 receptor alpha (IL-4Rα) is expressed on neurons in mice, including at presynaptic terminals. The IL-4/IL-4R pathway has been shown to play a role in synaptic processes and maintaining homeostasis of CNS synaptic function.

Studies using neuron-specific IL-4Rα-deficient mice have demonstrated that the absence of functional IL-4Rα in neurons leads to significant changes in transcript levels of proteins involved in synaptic connections. This deficiency is associated with reduced synaptic vesicle recruitment, altered postsynaptic currents, and a higher excitatory drive in cortical networks. Long-term effects of IL-4Rα deficiency in adult mice include increased neuronal network activity and behavioral deficits, specifically altered exploration and anxiety-related learning behavior.

IL-4 treatment can regulate synaptic components and genes involved in synaptogenesis. In hippocampal neurons, IL-4 has been shown to upregulate glutamatergic synaptic connections via presynaptic IL4R. Furthermore, IL-4 has been reported to increase numbers of vGLUT1 immunoreactive synaptic boutons in induced neuronal cells, suggesting a role in regulating presynaptic structures.

The effects of IL-4 on neuronal function can also be cell-type specific. Studies have indicated that neuronal IL-4Rα on GABAergic neurons is essential for contextual fear memory in mice. Deletion of IL-4Rα from GABAergic neurons was sufficient to recapitulate memory deficits seen in IL-4-deficient mice.

Role of Mouse Il 4 in Murine Models of Immune Responses and Disease Pathogenesis

MOUSE IL-4 in Allergic Inflammation Models

This compound is a central cytokine in the development of allergic inflammation in murine models, influencing key features such as airway hyperresponsiveness, mucus production, and eosinophilic airway inflammation.

Murine Asthma Models

Murine models of asthma, often induced by allergens like ovalbumin (OVA) or house dust mite (HDM), recapitulate many features of human asthma, including airway hyperresponsiveness, goblet cell metaplasia (mucus production), and eosinophilic inflammation. this compound, often in conjunction with IL-13, is a crucial driver of these pathological changes.

Airway hyperresponsiveness (AHR), a hallmark of asthma characterized by exaggerated airway narrowing in response to stimuli, is significantly influenced by this compound signaling in murine models. Studies using IL-4 deficient mice or those lacking the IL-4Rα have demonstrated a significant reduction or absence of allergen-induced AHR. The IL-4Rα expressed on airway epithelial cells and smooth muscle cells contributes to AHR. Deletion of IL-4Rα from both smooth muscle and epithelial cells has been shown to inhibit AHR by over 83% in mice with two functional IL-4Rα alleles. Selective deletion studies indicate that while epithelial cell IL-4Rα deletion can maximally inhibit HDM-induced AHR, smooth muscle IL-4Rα deletion affects IL-13-induced, but not HDM-induced, AHR. Less IL-4Rα signaling is required for the epithelial cell contribution to AHR compared to the smooth muscle contribution.

Excessive mucus production and goblet cell metaplasia are prominent features in asthmatic airways and are observed in murine asthma models. this compound and IL-13 are important in regulating airway mucus release. Transgenic mice overexpressing IL-4 exhibit increased MUC5AC mucin gene expression and elevated levels of mucus glycoprotein (B1211001) material in bronchoalveolar lavage fluid. Blockade of IL-4 signaling, for instance, by administering soluble IL-4R or an IL-4R antagonist, has been shown to inhibit airway mucus hypersecretion in sensitized and challenged mice. Studies using mice with Clara cell-specific IL-4Rα deficiency have shown a dramatic reduction in allergen-induced mucus production, indicating that direct effects of IL-4 and/or IL-13 on Clara cells are required for mucus metaplasia.

Eosinophilic infiltration into the airways is a characteristic feature of allergic asthma. This compound plays a critical role in the development of this inflammation in murine models. IL-4 deficient mice show substantially fewer eosinophils in bronchoalveolar lavage fluid and reduced peribronchial inflammation compared to wild-type mice after allergen exposure. The effect of IL-4 on eosinophil recruitment is considered to be T cell-dependent. Administration of a murine IL-4R antagonist has been shown to inhibit the development of allergic airway eosinophilia. This inhibition was associated with reduced levels of IL-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid.

Mucus Production

Anaphylaxis Models

This compound has been implicated in the severity of anaphylactic reactions in murine models, particularly in the context of food allergy. IL-4 can induce marked intestinal mastocytosis in mice. This phenotype is also observed in mice expressing an activating variant of the IL-4Rα chain. These mice exhibit enhanced anaphylactic reactions. IL-4 enhances the survival and stimulates the proliferation of bone marrow-derived mast cells in a STAT6-dependent manner. Furthermore, IL-4 has been shown to exacerbate anaphylaxis by acting synergistically with vasoactive mediators, such as histamine (B1213489) and platelet-activating factor (PAF), to increase vascular permeability. This effect requires IL-4Rα and STAT6 signaling and is independent of T cells, B cells, and the common γ-chain. In a murine model of oral allergen-induced intestinal anaphylaxis, IL-4 haploinsufficiency resulted in protection from allergen-induced diarrhea.

This compound in Parasitic Infection Models (e.g., Helminth Infections)

This compound plays a crucial role in the host defense against parasitic helminth infections in murine models, particularly in facilitating parasite clearance. A Th2-like immune response, dominated by cytokines like IL-4, is generally associated with parasite clearance in rodent models of helminth infections, while a Th1-dominated response can lead to chronic infection. Studies have demonstrated an absolute requirement for IL-4, the IL-4 receptor, or STAT6 signaling for the clearance of various gastrointestinal nematodes, including Heligmosomoides polygyrus, Trichuris muris, Trichinella spiralis, and Nippostrongylus brasiliensis, from the murine host. Data from infections of IL-4Rα-deficient and STAT6-deficient mice further indicate that IL-4 exerts its effects by activating STAT6 in host target cells. This requirement for IL-4R binding and STAT6 activation extends to accelerated clearance during secondary infections as well. Deficiencies in eosinophil recruitment and isotype switching to IgE production may partially contribute to slower parasite clearance in the absence of IL-4. IL-4/IL-13 also contribute to changes in intestinal epithelial cell function that may aid in nematode expulsion. Treatment with an anti-IL-4R antibody, which inhibits both IL-4 and IL-13 signaling, blocked several changes in epithelial cell function that typically occur during H. polygyrus secondary infection. These effects can be mediated through both direct effects on epithelial cells and indirect, enteric nerve-mediated prosecretory effects. While IL-4/IL-13 are important for goblet cell hyperplasia in some helminth infections like N. brasiliensis, this response can be independent of IL-4/IL-13 in infections with other parasites such as Schistosoma mansoni. IL-4 can also influence macrophage responses during parasitic infections, for instance, by downregulating MINCLE expression on macrophages, which can impact responses to co-infecting pathogens like mycobacteria.

Table of Relevant Compounds and Identifiers

Compound NamePubChem CID or Identifier
This compoundP07750 (UniProt)
MOUSE IL-13P20109 (UniProt)
MOUSE IL-4RαQ01114 (UniProt)
MOUSE STAT6Q16544 (UniProt)
MOUSE IgEP06336 (UniProt)
MOUSE IL-5P04401 (UniProt)
MOUSE Muc5acE9PWB6 (UniProt)
MOUSE VCAM-1P26006 (UniProt)
Histamine782 (PubChem)
Platelet-Activating Factor28316 (PubChem)
MOUSE TNF-alphaP06856 (UniProt)
MOUSE IFN-gammaP01580 (UniProt)
MOUSE IL-12P43432 (p40 subunit, UniProt), P20801 (p35 subunit, UniProt)
MOUSE IL-10P18893 (UniProt)
MOUSE IL-33Q8BVZ9 (UniProt)
MOUSE CD47Q08722 (UniProt)
MOUSE IL-13Rα1Q62399 (UniProt)
MOUSE common gamma chain (γc)P26591 (UniProt)
MOUSE IL-3P01586 (UniProt)
MOUSE GM-CSFP04141 (UniProt)
MOUSE IL-9P15247 (UniProt)
MOUSE IL-31RAQ8BG65 (UniProt)
MOUSE RUFY4Q6ZNE9 (UniProt)
MOUSE CD23 (FcεRII)P20670 (UniProt)
MOUSE IgG1P01869 (UniProt)
MOUSE MHC Class II(Multiple entries depending on specific molecule, e.g., H2-Aa: P01903 (UniProt))

Data Tables

While the search results describe various findings qualitatively and sometimes with percentages or relative changes, detailed numerical datasets suitable for comprehensive interactive tables across all sections were not consistently available in a readily extractable format from the snippets. However, the following summarizes some quantitative findings:

Table 1: Effect of IL-4Rα Deletion on Airway Hyperresponsiveness in Murine Allergic Airway Disease

Mouse Genotype (Functional IL-4Rα alleles)IL-4Rα Deletion LocationInhibition of AHR (%)Citation
Two functional allelesBoth smooth muscle and epithelial cells>83%

Table 2: Effect of Soluble IL-4R on Airway Inflammation in a Murine Asthma Model (OVA Challenge)

Treatment Method of Soluble IL-4R (100 µg)Effect on Airway Eosinophil InfiltrationEffect on Airway Mucus HypersecretionEffect on Airway HyperreactivityCitation
IntranasalSignificantly reducedSignificantly reducedNo reduction
IntraperitonealInhibited influx of eosinophilsNo reductionNo reduction

Table 3: Effect of IL-4 Deficiency or Blockade on Parasite Clearance in Murine Helminth Infections

Helminth SpeciesInterventionEffect on Parasite ClearanceCitation
Heligmosomoides polygyrusAnti-IL-4 or Anti-IL-4R antibodiesAbrogated protective immunity
BrugiaIL-4 deficient miceSignificantly more permissive to infection
BrugiaIL-4R deficient miceSignificantly more permissive to infection
Nippostrongylus brasiliensisIL-4, IL-4R, or Stat6 signaling deficiencyAbsolute requirement for clearance

This compound in Autoimmune Disease Models

Murine Models of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis)

In murine models of Multiple Sclerosis, specifically Experimental Autoimmune Encephalomyelitis (EAE), this compound has demonstrated a role in regulating inflammation within the central nervous system (CNS). Mice deficient in IL-4 have exhibited more severe EAE clinical disease. Delivery of IL-4 to the CNS in EAE models has resulted in the amelioration of the disease. CNS-derived IL-4 is considered a critical regulator, as mice with a deficiency in CNS IL-4 production, but not peripheral deficiency, showed exacerbated EAE with a significant increase in infiltrating inflammatory cells. This suggests that the CNS microenvironment, through IL-4 production, actively regulates macrophage function by promoting an alternatively activated macrophage (aaMΦ) phenotype, which is necessary for controlling CNS inflammation.

While IL-4 has been associated with suppressing EAE development, studies have also shown complexities. In SJL/J mice immunized to induce EAE, treatment with a daily dose of 0.5 µg IL-4 was ineffective and even abrogated the inhibitory effect of IL-10 on disease severity. However, lymph node cells from IL-4-treated mice showed strongly inhibited peptide-specific IFN-γ production.

An albumin–IL-4 fusion protein, designed for prolonged residence in secondary lymphoid organs, showed higher efficacy in preventing EAE development in mice compared to wild-type IL-4 or a clinically approved drug. This fusion protein prevented immune-cell infiltration in the spinal cord, decreased integrin expression in antigen-specific CD4+ T cells, increased granulocyte-like myeloid-derived suppressor cells in spinal cord-draining lymph nodes, and decreased T helper 17 cells, a pathogenic population in EAE. In mice with chronic EAE, this fusion protein inhibited immune-cell infiltration into the spinal cord and completely abrogated immune responses to myelin antigen in the spleen.

IL-4 receptor alpha-deficient mice have shown a delayed onset of EAE, suggesting a potential role for IL-4/IL-13 signaling in the pathogenesis of relapsing EAE, although Th2 cytokines like IL-4 and IL-13 generally have the potential to attenuate acute EAE by damping Th1 cytokine production.

This compound in Anti-Tumor Immunity Models

This compound plays a complex role in anti-tumor immunity models, influencing both the tumor microenvironment and anti-tumor responses.

IL-4 expression has been shown to increase in tumor-draining lymph nodes shortly after cancer cell challenge in murine models. Follicular helper CD4 T (Tfh) cells have been identified as a source of this IL-4. IL-4 from Tfh cells can induce myeloid cells to differentiate into M2 macrophages, which are often associated with immunosuppression and tumor progression. The tumor microenvironment itself can contain IL-4, IL-13, and IL-10, which can activate Th2 receptor-positive myeloid-lymphatic progenitors.

Targeting IL-4 receptor (IL-4R) bearing cells in the tumor microenvironment has shown promise in murine models of triple-negative breast cancer (TNBC). Upregulation of IL-4R in many solid tumors, including TNBC, has been linked to the promotion of cancer cell proliferation, apoptotic resistance, metastatic potential, and a Th2 response in the tumor microenvironment. Immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) also express IL-4R. A fusion protein toxin targeting IL-4R+ cells significantly reduced tumor growth, splenomegaly, and lung metastases in murine TNBC models, which was associated with reductions in MDSC, TAM, and regulatory T-cell populations and an increase in IFNγ+ CD8 T-cells. This anti-tumor activity was absent in IL-4R knockout mice, highlighting the role of IL-4R directed killing, primarily through the depletion of IL-4R+ immunosuppressive host cell populations.

Preclinical studies with recombinant murine IL-4 in cancer models have shown potent tumor growth inhibition. An immunocytokine based on a fusion of murine IL-4 with an antibody fragment targeting tumor angiogenesis inhibited tumor growth in multiple immunocompetent murine cancer models (F9 teratocarcinoma, CT26 colon carcinoma, and A20 lymphoma). This immunocytokine also showed synergistic effects when combined with immunocytokines based on IL-2 and IL-12, leading to complete tumor eradication in some cases. The anti-tumor activity mediated by this fusion protein was found to be dependent on CD8+ T cells and NK cells.

Conversely, studies using mice with impaired IL-4 production by Tfh cells have found enhanced anti-tumor immunity and delayed tumor growth, suggesting that IL-4 from these cells can downregulate anti-tumor immunity. Delivery of IL-4 into the tumor microenvironment could restore tumor control in a preclinical adoptive T cell therapy model, suggesting a context-dependent role for IL-4 in fine-tuning anti-tumor immunity.

In a mouse breast cancer model, specific targeting of TGFβ signaling in CD4 T cells induced an anti-tumor response mediated by IL-4.

Modulation of Tumor Microenvironment

This compound in Tissue Repair and Wound Healing Models

This compound plays a significant role in tissue repair and wound healing models, often associated with promoting a pro-repair macrophage phenotype.

In mouse experimental wounds, IL-4 expression was detected in the lower dermis and was maximal by day 4, decreasing thereafter. Topical administration of IL-4 significantly accelerated the rate of healing, while IL-4 antisense oligonucleotides inhibited healing, indicating IL-4's implication in normal wound healing. IL-4 therapy in a mouse wound-healing model induced a rapid increase in granulation tissue and accelerated wound closure with increased inflammatory reaction.

IL-4, along with IL-13, can act in the presence of apoptotic cells to promote tissue repair by local macrophages. These cytokines are central mediators of the alternative activation of macrophages in vitro, leading to a reparative phenotype in wounds.

However, in an epidermal IL-4 transgenic mouse model of atopic dermatitis, wounds showed delayed healing despite increased keratinocyte proliferation and angiogenesis. These wounds exhibited enhanced expression of inflammatory cytokines/chemokines, elevated inflammatory cell infiltration, larger amounts of granulation tissue, but less expression and deposition of collagen, and decreased breaking strength. This suggests that an inflamed skin condition induced by IL-4 can negatively influence the healing process.

In murine models of periodontal disease, IL-4 has demonstrated protective effects against inflammatory bone loss. Local, sustained delivery of IL-4 in a ligature-induced periodontitis model halted disease progression, promoted resolution of inflammation, and partially inhibited bone resorption. This was correlated with a shift of the local macrophage population toward a pro-repair phenotype. Gene expression analysis showed that IL-4 treatment increased markers associated with M2-like macrophages and decreased a marker associated with bone destruction (RANKL).

In a model of periodontitis induced by gingival injections of bacterial lipoproteins, concomitant injections of IL-4 reduced bone loss, inflammatory cell recruitment, and the formation of osteoclasts. IL-4 impaired osteoclastogenesis in vitro and decreased the expression of osteoclast-regulating cytokines in osteoblasts while enhancing the expression of osteoprotegerin (OPG), which inhibits osteoclast differentiation. These osteoprotective effects of IL-4 in lipoprotein-induced periodontal disease occur through the inhibition of osteoclastogenesis via multiple mechanisms.

Studies in IL-4 knockout mice have shown decreased CCL22 levels, reduced Treg counts, exacerbated bone loss, and increased inflammatory cell counts in periodontal tissues, highlighting the importance of the IL-4/CCL22/CCR4 axis in controlling regulatory T-cell migration that suppresses inflammatory bone loss.

This compound in Metabolic Regulation Models

This compound has been shown to have metabolic effects in murine models of obesity and metabolic abnormalities. Leptin-deficient and high-fat diet (HFD) mice, models of obesity and leptin resistance, showed lower levels of circulating IL-4. These mice exhibited various metabolic abnormalities including obesity, hyperglycemia, hyperinsulinemia, insulin (B600854) resistance, dyslipidemia, and liver injury.

Supplementation with IL-4 in these obese mice models improved obesity and the associated metabolic alterations, including hyperglycemia and insulin resistance. This improvement was found to be independent of leptin deficiency or dietary obesity. IL-4-mediated improvements were linked to the amelioration of inflammation and the promotion of Akt, STAT3, and STAT6 phosphorylation in the hypothalamus, liver, and epididymal fat. Additionally, IL-4 was found to promote the browning of white adipocytes in epididymal white adipose tissues. These findings suggest that IL-4 could be a metabolic regulator and a potential candidate for treating obesity and its complications.

Studies using STAT6-null mice and IL-4 have explored the role of Th2-type immune responses in regulating nutrient metabolism and insulin action. IL-4 and STAT6 were found to regulate hepatic metabolism. Administration of IL-4 to HFD-fed mice reduced weight gain and adiposity, and improved glucose homeostasis, resulting in lower levels of insulin, total cholesterol, and triglycerides. This reduction in adiposity was associated with increased energy expenditure and locomotor activity. The anti-inflammatory effects of IL-4 in white adipose tissue macrophages also contributed to these metabolic improvements.

Data Table: Summary of this compound Effects in Murine Disease Models

Murine ModelThis compound EffectKey Findings
Experimental Autoimmune Encephalomyelitis (EAE)Regulation of CNS inflammation; Amelioration of disease severity. Complex effects, can abrogate IL-10 inhibition. Deficiency in CNS IL-4 leads to exacerbated EAE. CNS-derived IL-4 promotes aaMΦ phenotype. Albumin-IL-4 fusion protein prevents immune cell infiltration and reduces pathogenic T cells.
Anti-Tumor Immunity (various cancer models)Modulation of tumor microenvironment; Influence on anti-tumor responses. Potent tumor growth inhibition. Context-dependent effects.Increases in tumor-draining lymph nodes. Induces M2 macrophage differentiation. Targeting IL-4R+ cells reduces tumor growth and immunosuppressive cells. Immunocytokine fusion protein inhibits tumor growth.
Tissue Repair and Wound Healing (cutaneous wounds)Promotes healing and granulation tissue formation. Can negatively impact healing in inflamed skin. Topical administration accelerates healing. Associated with increased granulation tissue but less collagen in inflamed skin. Promotes pro-repair macrophage phenotype.
Tissue Repair and Wound Healing (Periodontal Disease)Protects against inflammatory bone loss. Promotes pro-repair macrophage phenotype. Local delivery halts disease progression and inhibits bone resorption. Reduces inflammatory cells and osteoclast formation. Inhibits osteoclastogenesis.
Metabolic Regulation (Leptin-deficient and High-Fat Diet models of obesity)Improves metabolic abnormalities, including obesity, hyperglycemia, and insulin resistance. Increases Akt, STAT3, and STAT6 phosphorylation. Promotes browning of white adipocytes. Reduces weight gain, adiposity, and improves glucose homeostasis.

Adipose Tissue Browning

This compound is implicated in the browning of adipose tissue in murine models. Studies have shown that IL-4 can increase beige adipogenesis in mature rodents. In neonatal mice, exogenous IL-4 induced an acute increase in beige adipogenesis in inguinal white adipose tissue (iWAT). This effect appears to involve specific adipocyte precursor populations, such as DPP4+ progenitors and ICAM1+ preadipocytes, which express the IL-4 receptor in neonatal mice. While IL-4 pretreatment has been shown to increase Ucp1 expression in neonatal ICAM1+ preadipocytes, it can also directly interfere with adipogenesis, decreasing adipocyte maturation.

The development of beige fat, which contains the thermogenic protein UCP1, is a defense mechanism against cold and obesity. Eosinophils and type 2 cytokines, including IL-4 and IL-13, are key components of the efferent circuit controlling beige fat biogenesis. Genetic deficiency of eosinophils or IL-4/IL-13 signaling impairs cold-induced beige fat development. Macrophages recruited to cold-stressed subcutaneous white adipose tissue (scWAT) undergo alternative activation, expressing tyrosine hydroxylase and producing catecholamines, which are factors required for scWAT browning. Administration of IL-4 to thermoneutral mice has been shown to increase beige fat mass and thermogenic capacity, ameliorating pre-established obesity. Signaling via IL-4Rα and STAT6 is crucial for the growth of functional beige fat. Studies using mice deficient in IL-4/IL-13 or myeloid cell-specific STAT6 and IL4RA deletion demonstrated increased susceptibility to acute cold-induced hypothermia, accompanied by blunted cold-activation of thermogenic genes and reduced expression of M2-like markers in BAT.

Insulin Sensitivity

This compound plays a significant role in regulating insulin sensitivity in murine models. IL-4 treatment has been shown to improve glucose tolerance and insulin sensitivity in wild-type C57BL/6J mice. This metabolic improvement is largely dependent on STAT6 signaling. IL-4 regulates peripheral nutrient metabolism by antagonizing the catabolic actions of PPARα in the liver and reducing adipose tissue inflammation.

Administration of IL-4 has been observed to reduce weight gain and adiposity in C57BL/6J mice, a result of increased energy expenditure associated with increased locomotor activity. IL-4 treatment improves glucose homeostasis, glucose tolerance, insulin tolerance, and insulin signaling in mice on a high-fat diet (HFD). It also suppresses the expression of PPARα and its target genes in the liver.

In leptin-deficient and leptin-resistant HFD mice models, which exhibit lower levels of circulating IL-4, administration of IL-4 ameliorated metabolic alterations such as obesity, hyperglycemia, hyperinsulinemia, insulin resistance, and dyslipidemia. IL-4 inhibits adipogenesis, promotes lipolysis, and restores insulin sensitivity against lipid-provoked insulin resistance in adipocytes. Disruption of STAT6 impairs insulin actions in mice, and IL-4 administration improves glucose and lipid metabolism in streptozotocin (B1681764) and HFD mice.

IL-4 improves insulin sensitivity and glucose tolerance through upregulating Akt phosphorylation while attenuating GSK-3β activities. It is also involved in lipid metabolism by inhibiting lipid accumulation in fat tissues, leading to decreased weight gain and fat mass. These findings suggest that IL-4 regulates glucose and lipid metabolism by promoting insulin sensitivity, glucose tolerance, and inhibiting lipid deposits.

Studies have demonstrated that IL-4 enhances insulin efficacy on adipocytes, hepatocytes, myoblasts, and in diabetic mice. Transient and long-term IL-4 administration can have differential effects on insulin signaling in diabetic mice. While transient IL-4 augments insulin signaling, long-term IL-4 can lead to a decrease in p-Akt, although both can reduce p-GSK-3β. These results indicate that IL-4 may not be sufficient to inhibit GSK-3β activity under insulin-resistant and diabetic conditions.

IL-4 promotes glucose tolerance and insulin sensitivity by boosting insulin signaling through altering Akt and GSK-3β activities and counteracting the effects of pro-inflammatory cytokines. It also inhibits adipogenesis and promotes lipolysis. IL-4 has been shown to promote insulin signaling in hepatocytes, and insulin signaling is impaired in mice deficient in STAT6.

IL-4 and IL-13, induced by type 2 immune responses, reduce inflammation in adipose tissue and improve systemic glucose intolerance by inducing polarization of M2 macrophages. Eosinophils, through the secretion of IL-4, are key in preserving adipose tissue systemic insulin sensitivity.

Table 1: Effects of this compound on Metabolic Parameters in Murine Models

Metabolic ParameterEffect of this compound Administration in MiceKey Mechanism(s) InvolvedReferences
Adipose Tissue BrowningIncreases beige adipogenesis, increases Ucp1 expression, increases beige fat mass and thermogenic capacity.Involvement of eosinophils, type 2 cytokines (IL-4/IL-13), M2 macrophage polarization, STAT6 signaling.
Weight Gain/AdiposityReduces weight gain and adiposity, ameliorates pre-established obesity.Increased energy expenditure (locomotor activity), inhibition of lipid accumulation.
Glucose ToleranceImproves glucose tolerance.Upregulation of Akt phosphorylation, attenuation of GSK-3β activities.
Insulin SensitivityImproves insulin sensitivity, restores insulin sensitivity against lipid-provoked insulin resistance.STAT6 signaling, upregulation of Akt phosphorylation, attenuation of GSK-3β activities, counteracting pro-inflammatory cytokines, enhancing insulin efficacy.
Lipid MetabolismInhibits lipid accumulation, promotes lipolysis.Inhibition of adipogenesis.
Adipose Tissue InflammationReduces adipose tissue inflammation.Induction of M2 macrophage polarization.

This compound in Neuroinflammation and Neurodegenerative Disease Models

Murine Alzheimer's Disease Models

Chronic neuroinflammation is hypothesized to be involved in Alzheimer's Disease (AD) progression. this compound has shown potential therapeutic effects in murine models of AD. A single intracranial injection of IL-4 in the 3xTg mouse model of AD positively modulated performance in a Novel Object Recognition task and locally increased the levels of arginase-1 positive myeloid cells. Immunohistochemical analysis revealed decreased tau phosphorylation in IL-4 injected animals, although significant changes were not detected by Western blot. IL-4 injection did not appear to cause significant changes in amyloid β load in this study.

Previous findings in APP/PS1 mice showed that a single intrahippocampal injection of IL-4 increased arginase-1-expressing microglia and decreased Aβ plaque density five days after injection. Other groups have reported similar findings with IL-13. Studies in individuals resilient to dementia despite AD pathology described increased levels of IL-13 and IL-4 in the entorhinal cortex, correlated with decreased gliosis and neuronal loss.

IL-4 is a potent type 2 cytokine that can drive tissue macrophages, including microglia, to acquire an alternatively activated phenotype. In tissue macrophages, IL-4 contributes to the diminution of pathological inflammation accompanied by the expression of anti-inflammatory molecules such as arginase-1, IL-10, and TGFβ, which aid with tissue repair. Given the potential beneficial role of arginase-1 positive cells in chronic neuroinflammation, inducing these cells with IL-4 has been investigated.

Overexpression of IL-4 in the CNS of APP/PS1 transgenic mice has been shown to attenuate Alzheimer's disease-like pathologies and reduce microglia-mediated neuroinflammation. This suggests that CNS delivery of IL-4 could be a potent therapeutic approach to reduce neuronal damage induced by microglia-induced inflammatory responses in neurodegenerative disorders. IL-4 introduction into the APP+PS1 mouse brain can reduce levels of monomeric Aβ and some Aβ oligomeric species. The significant effect of IL-4 on Aβ reduction may partially explain the repair of β-amyloidosis-related dysfunction in APP+PS1 mice, including NR2B expression and neurogenesis. IL-4 introduction significantly enhanced the number of newly synthesized neurons in the SGZ of APP+PS1 mice. It has been suggested that IL-4 promotes neurogenesis in adult mouse neural progenitor cells cocultured with IL-4-stimulated microglia in the presence of Aβ.

The loss of IRAK4 function in a murine model of AD resulted in decreased Aβ levels, associated with diminished microgliosis and astrogliosis in aged mice. This was linked to enhanced expression of both IFNγ and IL-4, a combination previously shown to be neuroprotective in AD.

While IL-4 can induce an M2a phenotype in microglia, studies on its effect on Aβ deposition have yielded conflicting results. However, an in vivo model showed a trend toward decreased Aβ deposition after inducing an M2a phenotype via IL-4 exposure.

IL-4 has a beneficial role on the homeostatic functions of the brain and can ameliorate AD symptoms by suppressing inflammation and producing a permissive environment.

General Neuroinflammatory Context

IL-4 is an anti-inflammatory cytokine that plays a key and complex role in the polarization of microglia and the resolution of inflammation. After the onset of inflammation, IL-4 downregulates pro-inflammatory cytokines like TNF and IL-1β. This reduction in the inflammatory environment has been suggested to ameliorate disease-associated outcomes such as neuronal death or excitotoxicity and act as a neuroprotective mechanism.

IL-4 can exert both pro- and anti-inflammatory effects on astrocytes depending on the context. In primary mouse astrocytes, pretreatment with IL-4 decreases subsequent production of NO and iNOS protein, as well as TNF secretion upon LPS stimulation. Concurrent treatment of primary fetal human astrocytes with IL-4 attenuates NO production when stimulated with IL-1β, TNF, or IFN-γ. However, IL-1β-pretreated primary mouse astrocytes showed enhanced IL-6 production when subsequently treated with IL-4. IL-1β also induces IL-4Rα expression on astrocytes. Both IFN-γ and IL-4 can elicit neuroprotective phenotypes in astrocytes.

IL-4 exerts a neuroprotective effect via decreasing TNF and increasing IGF-1. It also antagonizes IFN-γ–driven MHCII expression, although long-term exposure to IL-4 alone can induce MHCII expression. CD200, a microglial regulatory protein, is expressed on neurons in an IL-4–dependent fashion, providing a possible mechanism for IL-4–mediated regulation of microglial activation. Neurons from IL-4−/− mice were less effective than wild-type neurons in attenuating an inflammatory response, linked to lower CD200 expression.

IL-4–activated microglia can bias adult neural progenitor cells toward oligodendrogenesis. IL-4 was also found to induce CD11c on microglia in vitro.

Microglia become less sensitive to IL-4 in aged mice and tend to activate more readily, with resulting impairment of LTP. Direct administration of IL-4 can rescue LTP defects observed in aged mice and counter the effects of IL-1β on LTP. These experiments suggest a potential role for IL-4 in countering age-related proinflammatory changes.

IL-4, IL-10, and IL-13 are essential modulators of neuroinflammation by promoting the polarization of M2-like microglia. In an epilepsy mouse model, while M1 and M1-associated cytokine IL-1β increased rapidly after status epilepticus (SE), IL-4 was unchanged in the early stages and gradually increased later.

Beige adipocytes have been implicated in opposing obesity-induced cognitive impairment, with a potential role for IL-4 in the relationship between beige fat and brain function. Beige adipocytes restore hippocampal synaptic plasticity in mice through induction of anti-inflammatory cytokine IL-4. Surgical increases in subcutaneous fat increased IL-4 in CNS T cells via beige adipose-dependent mechanisms.

This compound in Viral Infection Models (e.g., Mousepox)

This compound has been studied in the context of viral infection models, particularly with the mousepox virus (Ectromelia virus). In a notable study, researchers inserted the gene for interleukin-4 into the mousepox virus with the initial goal of inducing infertility in mice as a method of pest control. Unexpectedly, the altered virus expressing IL-4 was found to suppress the normal immune response of mice, leading to high mortality, even in mice that were naturally resistant to or vaccinated against ordinary mousepox.

Expression of IL-4 by a thymidine (B127349) kinase-positive ectromelia virus suppressed cytolytic responses of NK and CTL cells and the expression of gamma interferon by the latter. Genetically resistant mice infected with the IL-4-expressing virus developed acute mousepox with high mortality, similar to the disease seen in genetically sensitive mice infected with a virulent strain. Infection of recently immunized genetically resistant mice with the virus expressing IL-4 also resulted in significant mortality due to fulminant mousepox. These data suggest that virus-encoded IL-4 can suppress both primary antiviral cell-mediated immune responses and inhibit the expression of immune memory responses.

The altered virus, ECTV-IL(TK+), was produced by transfection of a plasmid encoding IL-4 into wild-type mousepox virus. IL-4, as a Type 2 cytokine, influences the development of a T-Helper-2 response and plays a pivotal role in the delay-type hypersensitivity response. Previous research suggested that a virus expressing IL-4 would increase the antibody-producing response while mitigating the effect of virus-clearing T-helper cells. While the researchers anticipated a possibility of a lethal immunosuppressant virus, they believed the genetic resistance of the mice would be sufficient.

The mechanism by which IL-4 expression by the mousepox virus increased virulence involved the suppression of the mice's cellular immunity.

Table 2: Effect of this compound Expression by Mousepox Virus in Murine Models

VirusThis compound ExpressionEffect on MiceEffect on Immune ResponseReferences
Mousepox virus (ECTV)YesHigh mortality, even in naturally resistant or vaccinated mice. Acute mousepox.Suppressed cellular immunity, suppressed NK and CTL cytolytic responses, suppressed IFN-γ expression, inhibited immune memory responses.

Methodological Approaches for Investigating Mouse Il 4

Genetic Manipulation in Murine Models

Genetic manipulation in murine models is a powerful tool for understanding the in vivo functions of MOUSE IL-4 by altering the expression of the Il4 gene. These models provide insights into the necessity and sufficiency of IL-4 signaling in various biological contexts.

Il4 Knockout Mice

Il4 knockout (KO) mice are genetically engineered mice in which the Il4 gene has been inactivated or deleted. This results in a complete absence of functional this compound protein. Studies using Il4 KO mice have been instrumental in defining the physiological roles of IL-4.

Research using Il4 KO mice has demonstrated their susceptibility to certain infections where Th2 immunity is crucial for host defense. For instance, compared to wild-type mice, Il4 KO mice showed increased brain injury and worsened neurological outcomes after transient focal cerebral ischemia . They also displayed mechanical hypersensitivity . In the context of collagen-induced arthritis, deleting the endogenous Il4 gene exacerbated both the incidence and severity of the condition . This was accompanied by increased serum IgG2 and decreased IgG1 levels . Splenocytes from Il4 KO mice on a DBA/1LacJ background, when cultured with type II collagen, showed increased levels of both Th2 (IL-5, IL-9, IL-10, IL-13) and Th1 (IFNgamma, IL-6) cytokines after tolerization .

Furthermore, Il4 KO mice have been used to investigate the role of IL-4 in behavior, showing decreased burrowing and increased social exploration compared to wild-type mice . Il4 KO mice also spent less time in the open arms of the elevated zero-maze, suggesting increased anxiety-like behavior .

While Il4 KO mice lack IL-4 mRNA , compensatory changes in other cytokines can occur. For example, increased IL-1β gene expression was observed in the sciatic nerve of Il4 KO mice after chronic constriction injury, and only Il4 KO mice had elevated IL-10 gene expression .

Transgenic Mouse Models (e.g., this compound Overexpression, Humanized Mice)

Transgenic mouse models involve the introduction of foreign DNA (a transgene) into the mouse genome, leading to the expression of a specific gene product. In the context of this compound research, this can involve overexpression of the murine Il4 gene or the introduction of human IL4 and/or IL4R genes to create humanized models.

Transgenic mice with targeted overexpression of murine IL-4 have been generated to study the effects of elevated IL-4 levels in specific tissues or globally. For instance, transgenic mice overexpressing the Il4 transgene under the control of the Lck promoter (lymphocyte protein tyrosine kinase) showed severe osteoporosis and altered thymocyte development . Another model with thyroid-targeted expression of murine IL-4 (Thyr-IL-4 mice) exhibited altered thyroid follicular structure and upregulated expression of genes like Duox1, Duoxa1, and Slc26a4 (pendrin), involved in thyroid function and inflammation . ELISA measurements in these mice showed significant increases in IL-4 protein levels in thyroid tissue compared to wild-type littermates .

Overexpression of IL-4 in the lungs of transgenic mice impaired the elimination of Histoplasma capsulatum, a pathogenic fungus, leading to a higher fungal burden in the lungs . This adverse effect was most prominent at day 7 post-infection . Total-body IL-4 production was significantly higher in these transgenic animals .

Humanized mouse models are created by introducing human genes into mice, aiming to better model human biology and disease. For studying IL-4, humanized mice have been developed that express human IL-4 and/or human IL-4 receptor alpha (IL-4RA) , , . These models are valuable for evaluating therapies targeting human IL-4 or its receptor. For example, humanized IL-4/IL-4RA mice induced by ovalbumin exhibited key features of asthma, such as inflammatory cell infiltration, IgE release, goblet cell hyperplasia, and Th2 cytokine secretion , . Treatment with anti-human IL-4RA antibodies significantly inhibited these pathological indicators in these humanized mice , . Humanized mice expressing human GM-CSF and IL-4 showed improved maturation of human B and T cells and produced significant levels of antigen-specific IgG following immunization .

Assessment of this compound and Receptor Expression

Quantifying the levels and localization of this compound protein and its receptor is essential for understanding IL-4 signaling and its biological effects. Various techniques are employed for this purpose.

Flow Cytometry for Cell Surface and Intracellular this compound Detection

Flow cytometry is a powerful technique for analyzing the expression of proteins on the surface or inside individual cells within a heterogeneous population. Fluorescently labeled antibodies specific for this compound or its receptor (IL-4R alpha) are used for this purpose , , , , .

Intracellular staining followed by flow cytometry is commonly used to detect intracellular this compound protein, particularly in cytokine-producing cells like Th2 cells , , , . Antibodies such as the APC-conjugated 11B11 antibody are useful for identifying and enumerating IL-4 producing cells . This method often involves stimulating cells to induce cytokine production and then using fixation and permeabilization steps to allow antibodies access to intracellular proteins , , .

Flow cytometry can also be used to assess the surface expression of IL-4R alpha on various cell types . For example, flow cytometry has been used to detect IL-4R alpha in mouse splenocytes .

Research findings using flow cytometry include the detection of intracellular IL-4 in stimulated mouse splenic CD4+ T cells . In a study investigating transgenic mice overexpressing IL-4, flow cytometric analysis revealed changes in B cell activation markers and surface-bound IgE in skin draining lymph nodes and spleens as the disease progressed .

Quantitative Polymerase Chain Reaction (RT-qPCR) for Il4 mRNA

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a sensitive and widely used technique for quantifying the messenger RNA (mRNA) levels of specific genes, including Il4. This method involves converting mRNA to complementary DNA (cDNA) and then amplifying the cDNA using PCR with fluorescent detection, allowing for the quantification of the initial mRNA transcript levels , .

RT-qPCR is used to assess changes in Il4 gene expression in response to various stimuli or in different experimental conditions. The expression levels are typically normalized to a housekeeping gene to account for variations in RNA input and reverse transcription efficiency , . The comparative Ct method (2^-ΔΔCt) is often used to calculate the fold change in gene expression relative to a control group , .

Studies have utilized RT-qPCR to measure Il4 mRNA expression in various mouse tissues and cells. For example, Il4 mRNA expression was measured in the intestine of mice infected with Cryptosporidium parvum, showing increased expression at 14 days post-infection . RT-qPCR has also been used to confirm the expression of the Il4 transgene in transgenic mouse models . In Il4 KO mice, RT-qPCR confirmed the lack of Il4 mRNA . The technique has also been applied to assess cytokine mRNA expression, including Il4, in peripheral blood mononuclear cells .

RT-qPCR analysis has shown that Il4 mRNA expression can be upregulated by certain substances, such as mercury, in mast cells , . Time-course experiments using RT-PCR showed that the upregulation of Il4 mRNA by mercuric chloride in rat mast cells was maximal at 2-4 hours .

RNA Sequencing and Single-Cell Transcriptomics

RNA sequencing (RNA-Seq) and particularly single-cell transcriptomics are powerful tools for analyzing the expression of the this compound gene (Il4) at a high resolution. These methods enable researchers to quantify Il4 mRNA levels, identify different splice variants, and understand the transcriptional landscape of individual cells or cell populations that produce or respond to this compound.

Single-cell RNA-Seq (scRNA-Seq) has been applied to analyze the transcriptome complexity of in vitro-differentiated murine type 2 T helper (Th2) cells, a major source of this compound. This approach revealed that cytokine gene transcripts contribute significantly to intercellular heterogeneity. Notably, scRNA-Seq analysis identified a noncoding RNA isoform of IL-4 (IL4nc) transcribed from the Il4 locus, predominantly expressed in a subset of Th2 cells. This IL4nc displayed distinct temporal expression patterns compared to the canonical IL-4 mRNA and was found to post-transcriptionally up-regulate IL-4 protein production in Th2 cells, highlighting a mechanism of gene regulation not easily detectable by bulk RNA analysis.

Studies utilizing scRNA-Seq in asthma research have also contributed to understanding the cellular composition of the mouse lung and provided data on immune cell networks. ScRNA-Seq has revealed the diversity of Th cells, enriching understanding of related pathways and elucidating Th2 cell differentiation pathways.

Western Blotting for this compound Receptor and Signaling Proteins

Western blotting is a widely used technique to detect and quantify specific proteins, including the this compound receptor (IL-4R) and downstream signaling molecules. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Western blotting has been employed to analyze the expression levels of the this compound receptor alpha chain (IL-4Rα), a key component of the IL-4 receptor complex. Studies investigating the molecular characteristics of murine IL-4R allotypes have used Western blot analysis to compare the properties of soluble IL-4R variants, observing differences in mobility on SDS-PAGE gels related to amino acid substitutions and glycosylation sites.

Furthermore, Western blotting is crucial for examining the activation of signaling pathways downstream of MOUSE IL-4R engagement. Antibodies against phosphorylated signaling proteins, such as STAT6 (Signal Transducer and Activator of Transcription 6), which is known to play an important role in mediating the immune regulatory signal of IL-4, are commonly used in Western blotting to assess IL-4-induced signal transduction. For example, Western blot analysis in murine cholangiocytes has shown increased levels of phosphorylated STAT6 and TMEM16A protein expression after IL-4 treatment, demonstrating the activation of the STAT6 pathway by IL-4 in these cells.

Immunohistochemistry and Immunofluorescence for Protein Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques used to visualize the spatial distribution and localization of specific proteins within tissues or cells. These methods utilize antibodies that bind to the target protein, which are then detected using chromogenic (IHC) or fluorescent (IF) labels.

Antibodies against this compound and its receptor are utilized in IHC and IF to determine their presence and location in various tissues and cell types. For instance, immunohistochemical studies have investigated the temporal-spatial expressions of IL-4 in the brains of mice infected with Angiostrongylus cantonensis.

Immunofluorescence has been used to detect proteins modulated by IL-4 treatment in bronchial epithelia, showing the extent of expression and subcellular localization of various ion channels and transporters. These techniques can help researchers understand which cells produce this compound or express its receptor, and how the protein is distributed within cellular compartments or tissues under different physiological or pathological conditions. For example, immunofluorescence with antibodies against IL-4 has been used in studies investigating articular cartilage homeostasis.

Quantification of this compound Protein Levels

Accurately quantifying the concentration of this compound protein in biological samples is essential for understanding its production, release, and involvement in various biological processes. Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex assays are two widely used methods for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and sensitive technique for the quantitative detection of soluble proteins like cytokines. For this compound, sandwich ELISA formats are typically used. These assays utilize a matched pair of antibodies specific for this compound: a capture antibody coated on a microplate and a detection antibody that binds to a different epitope on the IL-4 molecule.

Samples containing this compound are added to the plate, where IL-4 is captured by the immobilized antibody. A biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate (commonly HRP). After washing away unbound components, a substrate is added, which is converted by the enzyme into a detectable signal, usually a colored product. The intensity of the signal is directly proportional to the concentration of this compound in the sample, which is determined by comparison to a standard curve generated using known concentrations of recombinant this compound.

This compound ELISA kits are available for quantifying the cytokine in various sample types, including serum, plasma, cell culture supernatants, and tissue homogenates. These kits are validated for parameters such as sensitivity, specificity, precision (intra- and inter-assay variability), and linearity. For example, a this compound Quantikine ELISA Kit has a reported sensitivity of 2.0 pg/mL and an assay range of 3.9-250 pg/mL for serum and cell culture supernates. Another kit reports a detection range of 15.625-1000 pg/ml and a sensitivity of < 9.375 pg/ml.

ELISA has been used in numerous studies to measure this compound levels in various contexts, such as in the supernatant of polarized B cells and in studies investigating immune responses.

Data from a this compound ELISA kit validation might show precision as follows:

Sample TypeSamplenMean (pg/mL)Standard DeviationCV%
Cell Culture Sup.12020.11.36.5
Cell Culture Sup.22058.61.83.1
Cell Culture Sup.3201998.94.5
Serum12020.71.25.8
Serum22058.82.74.6
Serum32020310.65.2

Recovery data for spiked this compound in different matrices using ELISA might be presented as:

Sample TypeAverage % RecoveryRange %
Cell Culture Sup. (n=8)9584-109
Serum (n=7)9588-118

Luminex Assays

Luminex assays are bead-based multiplexing immunoassays that allow for the simultaneous quantification of multiple analytes, including this compound, in a single sample. This technology utilizes microspheres internally dyed with fluorophores, each assigned a unique spectral address. Antibodies specific to different target analytes are coupled to distinct sets of these microspheres.

Similar to ELISA, samples are incubated with the antibody-coupled beads, allowing the target analytes to bind. A cocktail of biotinylated detection antibodies, specific to each analyte, is then added, followed by a streptavidin-phycoerythrin (PE) conjugate, which binds to the biotinylated antibodies. The beads are then read on a Luminex analyzer, which uses lasers to identify each bead by its internal dye and quantify the amount of bound PE, which is proportional to the concentration of the analyte in the sample.

Luminex assays for this compound are available as single-plex or as part of multiplex panels, allowing researchers to measure IL-4 along with other cytokines and chemokines. These assays are validated for sensitivity, intra-assay precision, inter-assay precision, and linearity in various sample types like cell culture supernates, serum, and plasma.

While Luminex assays offer the advantage of multiplexing and often require smaller sample volumes compared to multiple individual ELISAs, studies have shown variability in the concurrence of quantitative values between Luminex and ELISA for certain analytes. For this compound specifically, while Luminex assays are available and validated, researchers may compare results obtained from both platforms depending on the specific research question and sample type.

Intra-assay and inter-assay precision data for a this compound Luminex assay might look like this:

SamplenMean (pg/mL)Intra-assay PrecisionInter-assay Precision
120150(CV%)(CV%)
220853(CV%)(CV%)
3202776(CV%)(CV%)

(Note: Specific CV% values were not available in the provided snippets for the Luminex precision table, only the structure was indicated. )

Functional In Vitro Assays

Functional in vitro assays are crucial for assessing the biological activity of this compound. These assays typically measure the ability of this compound to induce specific cellular responses, such as proliferation, differentiation, or cytokine production.

A common functional assay for this compound is the proliferation assay using MOUSE HT-2 cells, an IL-4-dependent T cell line. The specific activity of recombinant this compound is determined by its dose-dependent ability to stimulate the proliferation of these cells. The ED50 (Effective Dose 50%) is calculated as the concentration of IL-4 that induces half-maximal proliferation. For example, the ED50 for recombinant murine IL-4 has been reported to be ≤ 2.0 ng/ml, corresponding to a specific activity of ≥ 5 x 10^5 units/mg. Another source reports an ED50 of ≤ 20 ng/mL.

Functional assays also include evaluating this compound's effects on B cell proliferation and differentiation, immunoglobulin class switching (particularly to IgG1 and IgE), and the differentiation of naive CD4+ T cells into Th2 cells. In vitro studies using recombinant this compound are performed to investigate these effects. For instance, this compound can be used for in vitro differentiation of naive CD4+ T cells towards Th2 cells and for investigating B cell-T cell interaction.

Antibodies that neutralize this compound activity are also used in functional assays to demonstrate the IL-4 dependence of a particular biological response. For example, a neutralizing antibody (clone 11B11) has been shown to inhibit the biological effects of this compound in a CTLL-2 cell proliferation assay.

Cell Proliferation Assays (e.g., HT-2, CTLL-2 cell lines)

Cell proliferation assays are a common method to quantify the biological activity of this compound. These assays typically utilize IL-4-dependent cell lines, such as HT-2 and CTLL-2 murine T cell lines, whose growth is stimulated by the presence of IL-4. The extent of proliferation is measured after incubation with varying concentrations of this compound, allowing for the determination of its effective dose (ED50). For instance, recombinant this compound has been shown to induce the proliferation of HT-2 mouse T cells with a typical ED50 range of 0.4-4 ng/mL. Similarly, proliferation of CTLL-2 cells is also induced by recombinant this compound in a dose-dependent manner, with reported ED50 values ranging from 0.3 to 1.8 ng/ml or 0.6 to 3.6 ng/mL depending on the specific preparation and assay conditions. Prostaglandin E2 (PGE2) has been observed to inhibit both IL-2- and IL-4-dependent proliferation of CTLL-2 and HT2 cells, with IL-4-dependent proliferation showing greater sensitivity.

In Vitro Differentiation Assays (e.g., Th2, M2 macrophage polarization)

This compound is a key cytokine used in vitro to drive the differentiation of naive CD4+ T cells into Th2 cells and to induce the polarization of macrophages towards an M2 phenotype. In Th2 differentiation assays, naive CD4+ T cells are cultured in the presence of IL-4 and other stimuli (e.g., anti-CD3, anti-CD28) to promote their development into IL-4-producing Th2 effector cells. M2 macrophage polarization assays involve treating bone marrow-derived macrophages (BMDMs) or peritoneal macrophages with IL-4 (often in combination with IL-13) to induce the expression of M2-specific markers such as Arginase 1 (Arg1) and CD206 (mannose receptor). Studies have shown that IL-4 treatment of both M0 (non-activated) and M1 (classically activated) macrophages can induce M2 marker expression, with maximal effects generally observed at IL-4 dosages around 10ng/ml. Key transcription factors like STAT6 and IRF4 are crucial for the induction of the M2 phenotype by IL-4.

Immunoglobulin Class Switching Assays with Murine B cells

This compound is a potent inducer of immunoglobulin (Ig) class switching in murine B cells, particularly to the IgG1 and IgE isotypes. These assays typically involve stimulating murine B cells in vitro with IL-4, often in conjunction with other signals such as engagement of CD40 (e.g., using anti-CD40 antibodies or CD40L). The extent of class switching is assessed by measuring the production of specific antibody isotypes (e.g., IgG1, IgE) in the culture supernatant or by analyzing the expression of surface or intracellular Ig isotypes by flow cytometry. While IL-4 has been considered essential for IgE class switching in mice, studies have also identified IL-4-independent pathways that can lead to elevated serum IgE levels under certain conditions, such as retroviral infection. Factors like IL-5 and BAFF can act synergistically with IL-4 in these B cell responses.

Reporter Gene Assays for Il4 Promoter Activity

Reporter gene assays are utilized to investigate the transcriptional regulation of the mouse Il4 gene. These assays involve constructing plasmids where the promoter region of the mouse Il4 gene is cloned upstream of a reporter gene, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). These constructs are then transfected into appropriate cell lines, such as EL-4 thymoma cells or Jurkat T cells, and promoter activity is measured by quantifying reporter gene expression under different stimulation conditions. Studies using reporter gene assays have identified several key regulatory elements within the mouse Il4 promoter, including P-like elements (CLE0, P, P2, P3, and P4) and binding sites for transcription factors like NFAT and AP-1, which are crucial for inducible IL-4 expression. Mutation analysis of these elements has revealed their differential contributions to promoter activity.

Chromatin Immunoprecipitation (ChIP) for Gene Regulation Studies

Chromatin immunoprecipitation (ChIP) is a powerful technique used to study the interaction of proteins, such as transcription factors and modified histones, with specific DNA regions, including the mouse Il4 promoter and regulatory elements of genes targeted by IL-4 signaling. ChIP assays involve crosslinking proteins to DNA, fragmenting the chromatin, and then using antibodies specific to the protein of interest (e.g., STAT6, GATA3, acetylated histone H3) to immunoprecipitate the protein-DNA complexes. The immunoprecipitated DNA is then analyzed by PCR or sequencing to identify the bound DNA sequences. ChIP has been used to demonstrate the binding of STAT6 and C/EBPβ to the IL-4 response element in the arginase I promoter during M2 macrophage polarization. It has also been applied to study histone acetylation and methylation patterns in the Il4-Il13 locus in the context of Th2 differentiation and the binding of transcription factors like NFAT and AP-1 to the Il4 promoter.

Adoptive Cell Transfer Experiments in Murine Models

Adoptive cell transfer experiments in murine models are used to investigate the in vivo functions of specific cell populations, including those influenced or polarized by this compound. These experiments involve transferring cells (e.g., T cells, macrophages, splenocytes) from a donor mouse into a recipient mouse to study their behavior and impact on immune responses, disease progression, or tissue repair. For example, adoptive transfer of wild-type splenocytes into IL-4-deficient mice has been used to demonstrate the requirement of IL-4 for tolerance induction in a transplant model. Studies have also employed adoptive transfer of ex vivo IL-4-polarized macrophages to assess their effects on inflammation and angiogenesis in murine disease models. Adoptive transfer of IL-4 reprogrammed Tc17 cells has been investigated for its potential in eliciting anti-tumor immunity in murine models. These experiments provide valuable insights into the biological roles of IL-4-producing or IL-4-responsive cells in a living organism.

Emerging Concepts and Future Research Directions in Mouse Il 4 Biology

Identification of Novel Cellular Sources and Non-Canonical Functions of MOUSE IL-4

Traditionally, this compound has been primarily associated with production by activated Th2 cells, mast cells, and basophils. However, recent research has expanded the understanding of cellular sources of this compound. Studies have identified type 2 innate lymphoid cells (ILC2s) and invariant natural killer T (iNKT) cells as significant producers of this compound. Specifically, NKT2 cells, a subset of iNKT cells, are known to produce IL-4 and express PLZF. Efferocytosing macrophages, which engulf apoptotic neutrophils, have also been shown to produce this compound, contributing to the resolution of sterile inflammation and promoting the M2 phenotype. Regulatory T (Treg) cells have also been characterized as a novel source and target of IL-4, particularly in the context of immunity to helminth infections.

Beyond its canonical roles in promoting Th2 differentiation, IgE production, and M2 macrophage polarization, emerging research suggests non-canonical functions of this compound. While the classical pathway of Th2 cell differentiation involves IL-4 signaling through the IL-4 receptor and activation of STAT6, non-canonical pathways for IL-4 production in CD4+ T cells exist, independent of the classical IL-4, IL-4Rα receptor, and STAT6 factors. For instance, IL-2 can drive IL-4 transcription in an IL-4R-independent manner via STAT5 phosphorylation. Additionally, this compound has been implicated in stimulating autophagy in dendritic cells by interfering with mTORC1 signaling and inducing RUFY4. Furthermore, a critical role for IL-4 in higher functions of the normal brain, such as memory and learning, has been suggested.

Application of Advanced Omics Technologies (e.g., Single-Cell Proteomics, Spatial Transcriptomics) to this compound Research

Advanced omics technologies are proving invaluable in dissecting the complex roles of this compound at a high resolution. Single-cell RNA sequencing (scRNA-seq) has been widely applied to study immune cells and responses in mouse lungs, allowing for the identification of cell types and their heterogeneity, although it can sometimes lack the resolution to identify specific T helper cell subtypes. Integrating scRNA-seq data with single-cell ATAC-seq (scATAC-seq), which measures chromatin architecture, can provide more robust cell-type identification, including subtypes of T helper cells.

Spatial transcriptomics, which enables the spatial localization and quantification of gene expression within tissues, complements single-cell approaches by preserving the tissue context lost in dissociation-based methods. Integrative analysis of spatial transcriptomics with scRNA-seq and scATAC-seq allows researchers to accurately decipher cell-type compositions by anatomical location and observe dynamic changes in cell populations and their associated factors within the tissue microenvironment.

While single-cell proteomics (SCP) is not yet routine, it is anticipated to soon provide broader measurements of protein levels and post-translational modifications at the single-cell level, offering insights into protein activity, function, and cellular heterogeneity. Integrated spatial proteomics, particularly when coupled with techniques like Laser Capture Microdissection (LCM), allows for the targeted isolation of specific tissue regions for protein analysis, preserving spatial context and providing insights into protein expression profiles within distinct histological niches. Combining spatial proteomics with scRNA-seq can further enhance the understanding of cellular dynamics and identify potential therapeutic targets within complex tissues like the rheumatoid arthritis synovium.

These advanced omics technologies, when applied to this compound research, can provide unprecedented detail on the cellular sources, signaling pathways, and functional consequences of this compound expression in various tissues and disease states, including understanding cell-cell interactions and the spatial distribution of IL-4-producing and responsive cells.

Systems Biology Approaches to Model this compound Signaling Networks and Cellular Crosstalk

Systems biology approaches, including computational modeling, are essential for understanding the intricate signaling networks and cellular crosstalk involving this compound. These approaches can help explore the biochemical mechanisms underlying cellular responses to multiple simultaneous signals, including IL-4. Detailed mechanistic models can represent hypotheses about molecular interactions and their modulation, allowing for quantitative simulations to test whether a model can account for experimentally observed features.

Modeling IL-4 signaling networks often involves considering the interactions of IL-4 with its receptor components, IL-4Rα and the common gamma (γc) chain (forming the type I receptor) or IL-4Rα and IL-13Rα1 (forming the type II receptor). These receptors activate downstream signaling pathways, notably the JAK-STAT pathway, with STAT6 being a key transcription factor activated by both type I and type II receptors. Computational models can simulate the phosphorylation of STAT6 following IL-4 stimulation and explore how shared signaling components, such as JAK kinases (JAK1 and JAK3 for type I; JAK1 and JAK2 or TYK2 for type II) and the common gamma chain, contribute to signaling crosstalk and potentially influence responses to other cytokines.

Systems biology can also shed light on how IL-4 signaling integrates with other pathways. For instance, the PI3K-Akt pathway is another major point of signaling crosstalk with IL-7R signaling, which shares the common gamma chain with the type I IL-4 receptor. Modeling can help understand how these interconnected networks govern lymphocyte biology and how feedback loops and integrated gene regulation modulate the strength and nature of IL-4 signals. Furthermore, computational models can be used to study crosstalk between receptor-mediated signaling pathways, such as the interaction between IL-4 signaling and pathways involved in cell death regulation or NFκB signaling.

Therapeutic Targeting of the this compound Axis in Murine Disease Models

Targeting the this compound axis has shown therapeutic potential in various murine disease models, particularly those involving Th2-mediated inflammation or conditions where modulating macrophage polarization is beneficial.

Development of Neutralizing Antibodies to this compound

Neutralizing antibodies against this compound have been developed and tested in murine models to block the activity of the cytokine. For example, the 11B11 monoclonal antibody is a rat anti-mouse IL-4 antibody that has been shown to neutralize the bioactivity of natural or recombinant this compound. This antibody has been used in vitro to neutralize IL-4-induced proliferation in the HT-2 mouse T cell line. In vivo administration of neutralizing anti-IL-4 antibodies has been shown to protect transgenic mice with constitutive IL-4 expression from developing autoimmune-type disorders, demonstrating that IL-4 was responsible for the observed pathology. Neutralization of IL-4 has also been shown to impact Treg-mediated immune suppression in murine models.

Receptor Antagonists for this compound Signaling

Receptor antagonists that block this compound signaling offer another therapeutic strategy. These antagonists typically target the IL-4Rα chain, which is a shared component of both the type I and type II IL-4 receptors. By binding to IL-4Rα, these antagonists can inhibit signaling mediated by both this compound and MOUSE IL-13, which also signals through a receptor complex containing IL-4Rα.

A murine IL-4 mutant protein with a C118 deletion has been developed as an IL-4 receptor antagonist. This mutant protein binds to the IL-4Rα chain with high affinity but does not induce cellular responses. In vitro, this antagonist inhibited IL-4- and IL-13-induced STAT6 phosphorylation and IgE production. In a murine model of allergic airway inflammation, administration of this IL-4 receptor antagonist during allergen challenge inhibited the development of airway eosinophilia and airway hyperresponsiveness, which was associated with reduced levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid and reduced serum IgE levels. Another recombinantly produced IL-4 and IL-13 antagonist, IL-4 mutein (IL-4M), has been tested in a murine model of allergic asthma, showing effects on allergic sensitization and the outcome of allergen-specific immunotherapy.

Immunocytokine Strategies (e.g., F8-IL4) in Murine Arthritis Models

Immunocytokines represent an innovative therapeutic approach that combines the targeting specificity of antibodies with the biological activity of cytokines. F8-IL4 is an immunocytokine consisting of the F8 antibody, which recognizes the extra domain A (EDA) of fibronectin (a marker of angiogenesis overexpressed at sites of arthritis), fused to murine IL-4.

F8-IL4 has been investigated in the collagen-induced arthritis (CIA) model in mice, a common model for rheumatoid arthritis. Studies have shown that F8-IL4 can selectively localize to arthritic sites in vivo, leading to high local concentrations of IL-4. While F8-IL4 as a single agent showed potent activity in reducing disease severity, the combination of F8-IL4 with dexamethasone (B1670325) demonstrated a highly potent disease-modulating activity, leading to complete disappearance of arthritis signs in 100% of treated mice in some studies. This combination therapy was found to induce durable and complete remissions in mice with established arthritis.

The therapeutic mechanism of F8-IL4 in combination with dexamethasone in CIA models appears to involve a synergistic increase in regulatory T (Treg) cells and anti-inflammatory macrophages in the affected joints and spleen, as well as elevated IL-10 levels. This leads to a more pronounced attenuation of inflammation and protection from arthritis relapse. Other combination therapies with F8-IL4, such as with methotrexate (B535133) or antibodies targeting IL-17A or IL-12/IL-23, did not result in the same complete remissions observed with dexamethasone.

Another immunocytokine strategy involves fusing murine IL-4 to a cytotoxic payload, such as diphtheria toxin. DABIL-4, a fusion protein of the catalytic and translocation domains of diphtheria toxin fused to murine IL-4, has been used to selectively target IL-4R-bearing cells in a murine model of triple-negative breast cancer. DABIL-4 demonstrated potent cytotoxic activity against cancer cells and led to significant reductions in tumor growth, splenomegaly, and lung metastases, partly by depleting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and regulatory T cells in the tumor microenvironment.

These examples highlight the diverse strategies being explored to therapeutically target the this compound axis in murine disease models, ranging from blocking the cytokine or its receptor to delivering IL-4 or cytotoxic payloads specifically to disease sites.

Local Controlled Delivery Systems in Murine Disease Models

Local controlled delivery systems for this compound have been explored as a therapeutic strategy in various murine disease models, particularly those characterized by chronic inflammation and tissue damage. The rationale behind this approach is to deliver IL-4 directly to the affected site, aiming to modulate the local immune environment and promote tissue repair.

In a murine model of periodontal disease, a controlled release system was developed using a biodegradable polymer carrier to encapsulate and locally deliver this compound into inflamed periodontal tissues. This approach aimed to induce a shift in the local macrophage population towards an M2-like phenotype, which is associated with pro-repair functions. Local delivery of this compound using microparticles halted disease progression and promoted inflammation resolution in a preventative model of ligature-induced periodontitis. In an interventional model, this compound microparticles partially inhibited bone resorption. Single-cell RNA sequencing revealed that this compound delivery reversed several proinflammatory pathways linked to tissue-destructive macrophages. These findings suggest that sustained local delivery of this compound could be a viable therapeutic option for chronic diseases involving immune-mediated tissue damage.

Beyond periodontal disease, other research has investigated this compound delivery in murine models of colitis, arthritis, psoriasis, and diabetes, with some studies indicating a beneficial impact on disease outcomes through its effects on macrophages.

Another study utilizing a murine hindlimb ischemia model investigated the effects of this compound-releasing poly(lactic-co-glycolic acid) microparticles, delivered with or without adoptively transferred this compound-polarized macrophages, on macrophage phenotype and angiogenesis in vivo. The delivery of this compound-releasing microparticles modulated host macrophage phenotype and increased perfused tissue volume, although it did not affect blood vessel density or size. Co-delivery with exogenously polarized macrophages increased blood vessel size but did not impact perfused tissue volume. These results highlight the potential of IL-4-releasing biomaterials and polarized macrophages for influencing angiogenesis in vivo, although further mechanistic studies are needed.

Investigation of Microbiome-Immune Interactions Modulated by this compound in Murine Hosts

The interplay between the microbiome and the host immune system is a critical area of research, and this compound plays a role in these complex interactions in murine hosts. Studies in mice have demonstrated that host immunity influences the composition of the gut microbiota.

Research characterizing humoral, cellular, and cytokine immunity alongside gut microbiota alterations in various murine models, including wild-type mice and those with deficiencies in Th2 responses (such as IL-4Rα-/- mice), has shown that gut microbial composition is highly dependent on immunocompetence. Immunocompromised animals exhibited reduced or depleted levels of probiotic bacteria that produce metabolites essential for gut homeostasis.

Specifically, alterations in the Th1/Th2 balance or a complete absence of these responses can lead to significant changes in gut microbiota composition and function. Cytokine profiles, including this compound, have been analyzed in these models, revealing distinctions between different genotypes and their corresponding microbial communities. For instance, differences in cytokine profiles, including this compound, were observed between knockout mice and wild-type mice.

Investigations into the lung microbiome of mice have also shown associations between microbiota and local immune profiles. this compound levels in the lung have been found to be associated with the microbiome composition of the lung, gut, and tongue, suggesting a broader influence of the microbiome on systemic immune mediators like this compound. This indicates a potential "lung-lung axis" in microbiome-immune interactions, where local lung microbes may influence the basal inflammatory profile.

Influence of Environmental Factors on this compound Responses and Disease Susceptibility in Mice

Environmental factors can significantly impact immune responses, including those mediated by this compound, and consequently influence disease susceptibility in mice. The environment can shape the microbiome, which in turn interacts with the immune system.

Studies on the murine lung microbiome have shown that both long- and short-term environmental factors can affect its composition. This environmental influence on the microbiome can then impact local immune profiles, including cytokine levels like this compound. The observation that different clusters of lung microbiota rapidly converged when cages were shared highlights the strong influence of the immediate environment on microbial communities in mice.

The genetic background of mouse strains is another critical factor influencing this compound responses and disease susceptibility. Different inbred strains of mice exhibit varying degrees of susceptibility to pathogens like Leishmania major, which is often correlated with the predominance of Th1 or Th2 cytokines induced upon infection. Susceptible strains like BALB/c typically produce high levels of this compound and other Th2-associated cytokines, while resistant strains like C57BL/6 produce lower levels of this compound and elevated levels of IFN-γ (a Th1 cytokine).

Studies using this compound-deficient mice have provided insights into the role of IL-4 in susceptibility. While it was initially anticipated that genetic disruption of this compound would render susceptible BALB/c mice resistant to L. major, some findings unexpectedly showed that this compound-deficient BALB/c mice remained susceptible to certain L. major substrains. This suggests that factors other than this compound alone can contribute to disease progression in leishmaniasis and has challenged the strict Th1/Th2 paradigm in this context.

Invasive pulmonary aspergillosis (IPA) in mice is another model where this compound's influence on susceptibility has been studied. Susceptibility to IPA in this compound+/+ mice was associated with the activation of Th2 lymphocytes producing this compound, IL-5, and IL-10. this compound was found to contribute to susceptibility by suppressing protective Th1 responses.

Development and Refinement of In Vitro and In Vivo Murine Models for this compound Studies

Murine models, both in vitro and in vivo, are indispensable tools for studying this compound biology and its roles in health and disease. These models allow for controlled investigations into the functions of this compound and the development of potential therapeutic strategies.

In vitro murine models are widely used to study the effects of this compound on various cell types. This compound is utilized for the in vitro differentiation of naive CD4+ T cells towards Th2 cells. It is also employed in in vitro studies of bone marrow precursor development into dendritic cells, often in conjunction with GM-CSF, and for investigating B cell-T cell interactions. The biological activity of this compound is species-specific, making murine IL-4 necessary for studies on mouse cells.

In vivo murine models provide a complex system to study the systemic and local effects of this compound in the context of a living organism and disease progression. Various genetically modified mouse models, such as this compound-deficient mice and mice overexpressing this compound, have been developed to understand its functions. Mice overexpressing this compound have shown elevated levels of IgE and IgG1 and exhibit deficiencies in T cell maturation. CD4+ T cells from knockout mice lacking this compound are unable to produce Th2 cytokines after in vitro stimulation.

Disease-specific murine models, such as models of periodontal disease, colitis, arthritis, psoriasis, diabetes, leishmaniasis, and invasive pulmonary aspergillosis, are used to investigate the role of this compound in pathogenesis and evaluate therapeutic interventions like local controlled delivery systems.

Furthermore, refined murine models are being developed to address specific research questions. For example, humanized mouse models, such as B-hIL4/hIL4RA mice where mouse Il4 and Il4ra genes are replaced with their human counterparts, are generated to study the in vivo efficacy of therapeutic antibodies targeting human IL-4 pathways. These models allow for the assessment of human-specific immune responses in a murine host.

Q & A

Q. How to optimize blocking conditions in sandwich ELISA for this compound to reduce non-specific binding in complex biological samples?

  • Blocking Buffers : Compare 1% BSA, 5% non-fat milk, or commercial blockers in PBS-Tween.
  • Incubation Time : Extend blocking to 2 hours at room temperature for high-protein samples (e.g., serum).
  • Wash Stringency : Increase PBS-Tween washes (5–6 cycles) post-blocking and post-detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.